molecular formula C6H13ClO B130748 (R)-6-Chloro-2-hexanol CAS No. 154885-33-3

(R)-6-Chloro-2-hexanol

Cat. No.: B130748
CAS No.: 154885-33-3
M. Wt: 136.62 g/mol
InChI Key: LDIPECSHAACCTQ-ZCFIWIBFSA-N
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Description

(R)-6-Chloro-2-hexanol is a useful research compound. Its molecular formula is C6H13ClO and its molecular weight is 136.62 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-6-Chloro-2-hexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-6-Chloro-2-hexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-6-Chloro-2-hexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-chlorohexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIPECSHAACCTQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426842
Record name (R)-6-Chloro-2-hexanol
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Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154885-33-3
Record name (R)-6-Chloro-2-hexanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-6-Chloro-2-hexanol
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Foundational & Exploratory

In-Depth Technical Guide: Structural Dynamics, Synthesis, and Applications of (R)-6-Chloro-2-Hexanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the mechanistic behavior of chiral building blocks is paramount to designing scalable, high-yield synthetic pathways. This whitepaper provides a comprehensive technical analysis of (R)-6-chloro-2-hexanol (CAS: 154885-33-3), a bifunctional halogenated secondary alcohol. By dissecting its stereochemical causality, physical properties, and reactivity, this guide establishes self-validating protocols for its synthesis and application in active pharmaceutical ingredient (API) development.

Chemical Structure and Stereochemical Causality

(R)-6-chloro-2-hexanol is a chiral organic compound defined by a six-carbon aliphatic backbone containing two distinct reactive sites: a secondary hydroxyl (-OH) group at the C2 position and a primary chlorine atom at the C6 position 1[1].

The structural causality of this molecule lies in its "(R)" absolute configuration at the C2 chiral center. While its physical properties (e.g., boiling point, solubility) are identical to its (S)-enantiomer in achiral environments, its stereochemical divergence dictates its behavior in asymmetric synthesis and biological systems 1[1]. The spatial orientation of the C2 hydroxyl group allows the molecule to act as an enantiomerically pure precursor, transferring its chirality to more complex pharmaceutical intermediates without the need for downstream chiral resolution.

Reactivity Core (R)-6-chloro-2-hexanol C2 C2 Chiral Hydroxyl (Internal Nucleophile) Core->C2 Functional group C6 C6 Terminal Chlorine (Electrophilic Center) Core->C6 Functional group Cyclization Intramolecular Cyclization C2->Cyclization Deprotonation & Attack Oxidation Oxidation to Ketone C2->Oxidation Loss of Hydride C6->Cyclization Chloride Displacement

Caption: Reactivity mapping of (R)-6-chloro-2-hexanol functional groups.

Physical and Chemical Properties

The presence of the terminal chlorine atom enhances the molecule's overall polarity, rendering it highly soluble in polar aprotic and protic solvents, which is advantageous for homogeneous catalysis 2[2]. Below is a consolidated summary of its quantitative physical properties and safety classifications.

Table 1: Computed Chemical Properties

Data sourced from3[3].

PropertyValueScientific Implication
Molecular Formula C₆H₁₃ClODefines the carbon backbone and bifunctionality.
Molecular Weight 136.62 g/mol Standardized mass for stoichiometric calculations.
Exact Mass 136.0654927 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 20.2 ŲIndicates moderate membrane permeability in biological assays.
XLogP3-AA 1.6Suggests lipophilic character, aiding organic phase extraction.
Rotatable Bonds 4High conformational flexibility for transition state adaptation.
Table 2: GHS Safety and Handling

Data sourced from 4[4] and 3[3].

Hazard ClassificationDetails
GHS Classification Eye Irritation Category 2
Signal Word Warning
Hazard Statement H319: Causes serious eye irritation
Precautionary Protocol Handle in a well-ventilated fume hood; utilize face protection.

Synthesis Methodologies: Stereoselective Reduction

The primary industrial and laboratory route to (R)-6-chloro-2-hexanol is the stereoselective reduction of the prochiral ketone, 6-chloro-2-hexanone 1[1]. This transformation relies on a metal-ligand bifunctional catalytic process, typically utilizing Ruthenium (Ru) coordinated with a chiral diamine ligand.

Synthesis Start Cyclohexanol Dehydration Dehydration & Rearrangement Start->Dehydration Ketone 6-chloro-2-hexanone Dehydration->Ketone via 1-methylcyclopentyl hypochlorite Reduction Ru-Catalyzed Asymmetric Hydrogenation Ketone->Reduction Chiral Ligand Product (R)-6-chloro-2-hexanol Reduction->Product Stereoselective Hydride Transfer

Caption: Industrial synthesis workflow for (R)-6-chloro-2-hexanol.

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Objective: Synthesize (R)-6-chloro-2-hexanol with >99% enantiomeric excess (ee). Causality: The rigid six-membered pericyclic transition state formed by the Ru-diamine complex locks the facial selectivity of the ketone. Hydride transfer from the metal center and proton transfer from the ligand occur simultaneously, ensuring exclusive formation of the (R)-enantiomer 5[5].

  • Preparation: In a strictly inert atmosphere (argon), dissolve 6-chloro-2-hexanone (1.0 eq) in anhydrous isopropanol. Reasoning: Isopropanol acts as both the solvent and the hydrogen donor, driving the thermodynamic equilibrium toward the alcohol product.

  • Catalyst Addition: Add the Ru(II)-chiral diamine catalyst (0.01 mol%). Reasoning: Low catalyst loading minimizes heavy metal contamination, a critical regulatory requirement for downstream API synthesis.

  • Base Activation: Introduce a catalytic amount of potassium tert-butoxide (t-BuOK). Reasoning: The strong base deprotonates the diamine ligand, generating the catalytically active 16-electron Ru-amide species.

  • Reaction & Monitoring: Stir at 25°C for 12 hours. Monitor conversion via Gas Chromatography (GC). Self-Validation Check: The reaction is deemed complete when the ketone peak area is <1%. If unreacted ketone remains, verify the anhydrous integrity of the isopropanol, as moisture quenches the active catalyst.

  • Chiral Validation: Perform chiral HPLC analysis on the crude mixture. Self-Validation Check: Compare the peak integration of the (R)-enantiomer against the (S)-enantiomer to confirm ee >99%.

Reactivity and Intramolecular Cyclization

The bifunctional nature of (R)-6-chloro-2-hexanol makes it highly susceptible to intramolecular nucleophilic substitution. Because the attacking nucleophile (C2 hydroxyl) and the leaving group (C6 chlorine) are separated by four carbon atoms (a 1,5-relationship), the molecule readily undergoes an intramolecular Williamson ether synthesis to form a substituted tetrahydrofuran 1[1].

Protocol 2: Intramolecular Williamson Ether Cyclization

Objective: Convert (R)-6-chloro-2-hexanol into a chiral substituted tetrahydrofuran derivative. Causality: Deprotonation of the alcohol creates a strong internal alkoxide nucleophile. The kinetic proximity of the C6 electrophilic center rapidly drives an Sₙ2 displacement of the chloride ion 1[1].

  • Deprotonation: Dissolve (R)-6-chloro-2-hexanol in anhydrous tetrahydrofuran (THF). Slowly add Sodium Hydride (NaH, 1.2 eq) at 0°C. Reasoning: NaH irreversibly deprotonates the hydroxyl group, evolving hydrogen gas. The 0°C temperature suppresses undesired intermolecular oligomerization.

  • Cyclization: Warm the reaction to room temperature and stir for 4 hours. Reasoning: The alkoxide attacks the C6 carbon. Because the reaction occurs at C6, the stereochemistry at the C2 chiral center remains perfectly intact.

  • Quenching: Carefully quench excess NaH with saturated aqueous ammonium chloride (NH₄Cl). Reasoning: NH₄Cl provides a mild proton source to neutralize the basic medium without risking acid-catalyzed ring-opening of the newly formed tetrahydrofuran.

  • Validation: Extract the aqueous layer with diethyl ether, dry over MgSO₄, and concentrate in vacuo. Analyze the purified product via ¹H-NMR. Self-Validation Check: The disappearance of the broad -OH singlet and the upfield shift of the C6 protons confirm the loss of the chlorine atom and successful ring closure.

Applications in API Development

In contemporary pharmaceutical chemistry, (R)-6-chloro-2-hexanol is an indispensable chiral building block.

  • Pentoxifylline Synthesis: It serves as a critical raw material and intermediate in the synthesis of Pentoxifylline, a widely used vasodilator drug 6[5][6].

  • Darunavir Impurity Standards: The compound is extensively utilized as a reference standard and process impurity marker in the development and quality control of Darunavir, a highly potent HIV protease inhibitor 5[5][7]. Accurate tracking of this intermediate ensures the enantiomeric purity of the final Darunavir API, which is critical for its binding affinity to the viral protease.

References

  • Title : CAS 154885-33-3 ((R)-6-Chloro-2-hexanol) Source : BOC Sciences URL :

  • Title : Buy (R)-6-Chloro-2-hexanol | 154885-33-3 Source : Smolecule URL : 9

  • Title : (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 Source : PubChem URL : 3

  • Title : (R)-6-Chloro-2-hexanol | 154885-33-3 Source : Benchchem URL : 1

  • Title : (R)-6-Chloro-2-hexanol (CAS No: 154885-33-3) API Intermediate Manufacturers Source : Apicule URL : 10

  • Title : CAS 154885-33-3: (R)-6-CHLORO-2-HEXANOL Source : CymitQuimica URL : 2

  • Title : SAFETY DATA SHEET - (R)-6-Chloro-2-hexanol Source : Fisher Scientific URL : 4

  • Title : Darunavir Impurities Source : Chemicea Pharmaceuticals URL : 7

Sources

Thermodynamic Profiling and Physicochemical Characterization of (R)-6-Chloro-2-hexanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the physicochemical properties of chiral building blocks is paramount for designing robust synthetic workflows. (R)-6-chloro-2-hexanol is not merely a static reagent; its thermodynamic behavior, solubility, and reactivity are dynamically dictated by its bifunctional architecture. This whitepaper provides an in-depth technical analysis of (R)-6-chloro-2-hexanol, bridging the gap between molecular structure and macroscopic thermodynamic properties.

Molecular Architecture and Thermodynamic Causality

(R)-6-chloro-2-hexanol (CAS: 154885-33-3) is a halogenated secondary alcohol characterized by a specific stereochemical configuration at the C2 chiral center[1]. The molecule's thermodynamic profile is governed by two distinct functional groups separated by a flexible aliphatic backbone:

  • Secondary Hydroxyl Group (-OH) at C2: Acts as both a hydrogen bond donor and acceptor. This group is the primary driver of the molecule's elevated boiling point and enthalpy of vaporization[2].

  • Terminal Chlorine Atom at C6: Induces a strong dipole moment. The electron-withdrawing inductive effect of the chlorine atom slightly polarizes the alkyl chain, which marginally increases the acidity of the hydroxyl proton and enhances the molecule's overall polarity[2].

The interplay between the hydrophobic six-carbon chain and these polar functional groups results in a highly specific solubility profile and distinct thermodynamic phase transitions.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical and thermodynamic properties of (R)-6-chloro-2-hexanol, providing a baseline for experimental design and solvent selection.

PropertyValueCausality / Structural Driver
IUPAC Name (2R)-6-chlorohexan-2-olStereocenter at C2[3]
Molecular Weight 136.62 g/mol C6H13ClO[]
Boiling Point ~190.4 °C (at 760 mmHg)Extensive intermolecular hydrogen bonding network[5]
Density 0.998 g/cm³Halogen incorporation increases density relative to hexanol[6]
Refractive Index 1.441Specific polarizability of the C-Cl and C-O bonds[6]
Flash Point 86.5 °CModerate volatility due to H-bonding[5]
LogP ~1.77Amphiphilic balance between the hexyl chain and polar groups[5]
Solubility Soluble in DMSO, MethanolFavorable dipole-dipole and H-bonding interactions[7]
Aqueous Solubility Insoluble / Sparingly SolubleHydrophobic penalty of the 6-carbon aliphatic chain[7]

Stereoselective Synthesis and Kinetic Pathways

The industrial and laboratory-scale synthesis of (R)-6-chloro-2-hexanol relies heavily on the stereoselective reduction of the prochiral ketone, 6-chloro-2-hexanone[2]. This transformation is typically achieved using chiral transition metal complexes, such as Ruthenium coordinated with an (R)-BINAP ligand[2].

The causality behind this choice is kinetic: the metal-ligand bifunctional catalyst creates a highly constrained chiral pocket. During the transition state, a hydride from the ruthenium center and a proton from the ligand are transferred simultaneously to the carbonyl group via a six-membered pericyclic transition state, ensuring high enantiomeric excess (ee)[2].

Synthesis A 6-Chloro-2-hexanone (Prochiral Ketone) B Ru-(R)-BINAP Catalyst + H2 Gas A->B Catalyst Addition C Transition State (Metal-Ligand Bifunctional) B->C Hydride/Proton Transfer D (R)-6-Chloro-2-hexanol (Enantiopure Alcohol) C->D Stereoselective Reduction

Stereoselective reduction pathway of 6-chloro-2-hexanone to (R)-6-chloro-2-hexanol.

Reactivity Profile: Intramolecular Cyclization

Because (R)-6-chloro-2-hexanol possesses both an internal nucleophile (the hydroxyl group) and a terminal electrophile (the carbon bonded to the chlorine leaving group), it is highly susceptible to intramolecular nucleophilic substitution ( SN​2 )[2].

When exposed to basic conditions, the hydroxyl group is deprotonated to form an alkoxide ion. Because the nucleophile at C2 and the leaving group at C6 possess a 1,5-relationship, the molecule undergoes rapid cyclization to form a five-membered ring (a substituted tetrahydrofuran)[2]. This thermodynamic preference for five-membered ring formation must be carefully managed during storage and reaction design.

Reactivity A (R)-6-Chloro-2-hexanol B Base Addition (Deprotonation) A->B C Alkoxide Intermediate (Internal Nucleophile) B->C D Intramolecular SN2 (Chloride Displacement) C->D E Substituted Tetrahydrofuran (Cyclic Ether) D->E

Intramolecular nucleophilic substitution mechanism forming a cyclic ether.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a built-in quality control check.

Protocol 1: Thermodynamic Boiling Point Determination under Reduced Pressure

Objective: Determine the boiling point of (R)-6-chloro-2-hexanol without inducing thermal degradation. Causality: Distilling halogenated aliphatic alcohols at their atmospheric boiling point (190.4 °C)[5] provides enough thermal energy to trigger dehydrohalogenation (elimination of HCl to form an alkene). By applying a vacuum, we lower the vapor pressure requirement, allowing the compound to boil at a thermodynamically safe temperature.

  • Apparatus Setup: Assemble a short-path micro-distillation unit connected to a high-vacuum pump and a digital manometer.

  • Pressure Modulation: Evacuate the system to a stable pressure of 16 mmHg.

  • Controlled Heating: Gradually heat the oil bath. Record the vapor temperature at the distillation head once a steady reflux ring is established and distillate begins to collect.

  • Self-Validation (Refractive Index): Immediately measure the Refractive Index (RI) of the collected distillate at 20 °C.

    • Validation Check: An RI matching the literature value of 1.441 confirms the structural integrity of the molecule[6]. A significant deviation indicates that thermal elimination occurred during distillation.

Protocol 2: Solubility Profiling and DSC Purity Validation

Objective: Quantify solubility in polar solvents and validate the absence of starting materials. Causality: Discrepancies in reported solubility often arise from impurity profiles (e.g., residual 6-chloro-2-hexanone)[2]. Differential Scanning Calorimetry (DSC) is utilized because even trace impurities will disrupt the crystal lattice of the frozen alcohol, resulting in a measurable melting point depression.

  • Saturation: Prepare a saturated solution of (R)-6-chloro-2-hexanol in DMSO at 25 °C. Agitate for 24 hours to ensure thermodynamic equilibrium.

  • Quantification: Filter the undissolved solute. Analyze the supernatant using GC-FID with an internal standard (e.g., decane) to precisely quantify the dissolved fraction.

  • Thermal Analysis (DSC): Subject a 5 mg sample of the neat (R)-6-chloro-2-hexanol to DSC analysis, scanning from -50 °C to 50 °C at a rate of 5 °C/min.

  • Self-Validation (Thermogram Analysis):

    • Validation Check: A sharp, singular endothermic melting peak validates >98% chemical purity[2]. The presence of a secondary endotherm or severe peak broadening indicates contamination by the prochiral ketone precursor or the (S)-enantiomer, which would artificially skew the GC-FID solubility data.

References

  • PubChem, "(R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437",[Link]

  • LookChem, "CAS No.154885-33-3,(R)", [Link]

  • vvchem, "154885-33-3,(2R)-6-chlorohexan-2-ol suppliers", [Link]

Sources

Crystallographic Data and Absolute Configuration of (R)-6-Chloro-2-hexanol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-6-chloro-2-hexanol (CAS: 154885-33-3) is a highly versatile chiral building block utilized in pharmaceutical synthesis and as a mechanistic probe for studying haloalcohol dehalogenases[1]. Determining its absolute configuration is critical, as different enantiomers often exhibit divergent biological activities and metabolic pathways[2]. However, because (R)-6-chloro-2-hexanol is an aliphatic liquid at ambient conditions, direct single-crystal X-ray diffraction (SCXRD) is physically impossible. This whitepaper details the causal logic and self-validating protocols required to determine its absolute configuration through heavy-atom derivatization for SCXRD, coupled with orthogonal validation via Mosher's ester NMR analysis.

The Causality of Crystallographic Derivatization

To utilize SCXRD for absolute configuration, two physical barriers must be overcome:

  • State of Matter: The flexible aliphatic chain and low molecular weight render the underivatized alcohol a liquid. Derivatization into a rigid ester (e.g., a 4-bromobenzoate) restricts conformational degrees of freedom and increases intermolecular forces, inducing crystallization.

  • Anomalous Dispersion: X-ray determination of absolute structure relies on the breakdown of Friedel's law, which occurs when atoms exhibit significant anomalous scattering (imaginary components in their scattering factors)[3]. Light atoms (C, H, O, Cl) provide weak anomalous signals under standard Molybdenum (Mo-Kα) radiation[4]. By covalently attaching a heavy atom like Bromine, the anomalous dispersion signal is magnified, enabling a highly precise calculation of the Flack parameter[3].

The Flack Parameter as a Self-Validating Metric

The Flack parameter ( x ) is the definitive crystallographic metric for absolute configuration[3]. It estimates the fraction of the inverted structure present in the analyzed crystal[4].

  • If x≈0 (with a standard uncertainty u<0.04 ), the absolute configuration of the structural model is correct[5].

  • If x≈1 , the true structure is the exact enantiomer of the proposed model[3].

  • If x≈0.5 , the crystal is likely a racemic twin[3].

By ensuring the standard uncertainty is minimized through high-redundancy data collection and heavy-atom inclusion, the SCXRD protocol functions as a self-validating system; the data inherently reports its own reliability[5].

Orthogonal Validation: Mosher's Method

Crystallization is an inherently selective process that may inadvertently isolate a minor diastereomeric impurity, leading to false conclusions about the bulk material[6]. Therefore, orthogonal validation using Nuclear Magnetic Resonance (NMR) is required. Reacting the alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) generates diastereomeric Mosher's esters[2]. The chemical shift differences ( Δδ=δS​−δR​ ) of the protons adjacent to the chiral center allow for the spatial assignment of the substituents, confirming the absolute configuration of the bulk liquid without the need for crystallization[2].

Workflow Start Liquid (R)-6-chloro-2-hexanol CAS: 154885-33-3 Decision Select Analytical Pathway Start->Decision DerivXRD Derivatization (4-Bromobenzoyl Chloride) Decision->DerivXRD SCXRD Route DerivNMR Mosher's Esterification (R)- and (S)-MTPA-Cl Decision->DerivNMR NMR Route Cryst Recrystallization (Slow Evaporation) DerivXRD->Cryst SCXRD Single-Crystal XRD (Anomalous Dispersion) Cryst->SCXRD Flack Flack Parameter Calculation x ≈ 0 SCXRD->Flack NMR 1H & 2D NMR Analysis DerivNMR->NMR Delta Calculate Δδ (δS - δR) Assign Stereocenter NMR->Delta

Workflow for determining the absolute configuration of liquid (R)-6-chloro-2-hexanol.

MosherLogic Substrate (R)-6-chloro-2-hexanol R_MTPA + (R)-MTPA-Cl Substrate->R_MTPA S_MTPA + (S)-MTPA-Cl Substrate->S_MTPA S_Ester (S)-MTPA Ester (Forms from R-chloride) R_MTPA->S_Ester Inversion of MTPA nomenclature R_Ester (R)-MTPA Ester (Forms from S-chloride) S_MTPA->R_Ester NMR_S Extract δS S_Ester->NMR_S NMR_R Extract δR R_Ester->NMR_R Calc Δδ = δS - δR Spatial Assignment NMR_S->Calc NMR_R->Calc

Logic tree for Mosher's ester stereochemical assignment of (R)-6-chloro-2-hexanol.

Quantitative Data & Methodological Comparison

Table 1: Comparison of Analytical Techniques for Absolute Configuration

TechniquePrimary AdvantageLimitationApplication to (R)-6-chloro-2-hexanol
SCXRD (Derivatized) Absolute structural certainty via Flack parameterRequires successful crystallization and heavy atom4-bromobenzoate derivatization required
Mosher's NMR Analyzes the bulk liquid directlyRequires high-field NMR and complex 2D assignmentOrthogonal validation of bulk purity
VCD Spectroscopy No derivatization neededRequires extensive DFT computational modelingSecondary confirmation method

Table 2: Representative Crystallographic Parameters for (R)-6-Chloro-2-hexyl 4-bromobenzoate

ParameterExpected Value / Range for 4-Bromobenzoate Derivative
Crystal System Orthorhombic or Monoclinic (Non-centrosymmetric)
Space Group P2₁2₁2₁ or P2₁ (Chiral space groups)
Radiation Source Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å)
Flack Parameter ( x ) 0.00 ± 0.03 (Indicates correct (R)-configuration)
R-factor (R1) < 0.05 (Indicates high-quality structural model)

Experimental Protocols

Protocol 1: Heavy-Atom Derivatization and SCXRD Analysis

Objective: Synthesize and crystallize (R)-6-chloro-2-hexyl 4-bromobenzoate for anomalous dispersion X-ray analysis. Causality: 4-Bromobenzoyl chloride is chosen because the rigid phenyl ring promotes crystallization, while the bromine atom ensures a strong anomalous scattering signal. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to accelerate the esterification of the sterically hindered secondary alcohol.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 eq of (R)-6-chloro-2-hexanol in anhydrous dichloromethane (DCM)[2].

  • Reagent Addition: Add 1.5 eq of triethylamine (acid scavenger) and 0.1 eq of DMAP. Cool the mixture to 0 °C using an ice bath.

  • Derivatization: Dropwise add 1.2 eq of 4-bromobenzoyl chloride dissolved in DCM. Stir for 1 hour at 0 °C, then allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) until complete consumption of the starting alcohol is observed.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove DMAP and triethylamine), brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo.

  • Purification: Purify the crude ester via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Confirm chemical purity via ¹H NMR prior to crystallization.

  • Crystallization: Dissolve the purified ester in a minimum amount of hot heptane/ethyl acetate (9:1 ratio). Allow the solvent to evaporate slowly at room temperature over 48-72 hours to yield X-ray quality single crystals.

  • SCXRD Acquisition: Mount a single crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα source. Collect highly redundant data to minimize the standard uncertainty ( u ) of the Flack parameter, ensuring u<0.04 for definitive absolute configuration assignment[5].

Protocol 2: Mosher's Esterification for NMR Validation

Objective: Determine the absolute configuration of the bulk liquid via NMR chemical shift analysis to rule out crystallization-induced diastereomeric bias.

Step-by-Step Methodology:

  • Parallel Setup: Divide the purified (R)-6-chloro-2-hexanol into two equal portions in separate, dry vials[2].

  • Esterification: To the first vial, add (R)-(-)-MTPA-Cl, anhydrous pyridine (acting as both base and solvent), and a catalytic amount of DMAP[2]. To the second vial, add (S)-(+)-MTPA-Cl under identical conditions.

  • Isolation: Stir both reactions at room temperature for 4 hours. Dilute with diethyl ether, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • NMR Acquisition: Acquire high-resolution ¹H and 2D COSY NMR spectra for both the (S)-MTPA ester (derived from the R-chloride) and the (R)-MTPA ester (derived from the S-chloride)[2].

  • Data Analysis (Self-Validation): Assign the protons of the hexyl chain. Calculate the chemical shift difference: Δδ=δS​−δR​ . Protons with a positive Δδ are located on the right side of the MTPA plane, while those with a negative Δδ are on the left. This spatial mapping unambiguously confirms the (R)-configuration of the bulk liquid.

Sources

Methodological & Application

Application Note: Protocols for O-Protection of (R)-6-Chloro-2-hexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-6-chloro-2-hexanol is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted xanthine derivatives[1]. The molecule’s bifunctionality—a secondary chiral alcohol and a terminal primary alkyl chloride—enables orthogonal functionalization. However, this structural feature introduces a critical synthetic vulnerability: under basic conditions, the molecule is highly susceptible to intramolecular cyclization[2]. This application note provides field-proven protocols for the O-protection of (R)-6-chloro-2-hexanol, ensuring the preservation of the carbon backbone and stereochemical integrity during downstream nucleophilic substitutions.

Mechanistic Rationale: The Cyclization Pitfall

The C2 hydroxyl and C6 chloride of (R)-6-chloro-2-hexanol are separated by a four-carbon spacer, creating an optimal 1,5-relationship for intramolecular reactions. When exposed to basic conditions (e.g., NaH, KOH, or strong amine bases during nucleophilic substitution), the hydroxyl group is deprotonated to form an alkoxide intermediate[2].

This alkoxide acts as an internal nucleophile, attacking the electrophilic C6 carbon and displacing the chloride ion via an intramolecular Williamson ether synthesis[2]. The resulting five-membered ring, 2-methyltetrahydrofuran, is thermodynamically favored and forms rapidly, consuming the valuable chiral starting material. O-protection is therefore not optional; it is a mandatory prerequisite to sterically and electronically block alkoxide formation before executing C6 functionalization.

Protecting Group Strategy Matrix

Selecting the appropriate protecting group depends on the downstream reaction conditions. The table below summarizes the quantitative data and strategic parameters for three optimal protecting groups for this specific substrate.

Protecting GroupReagents & CatalystTypical YieldDeprotection ConditionsChemical Stability & Orthogonality
TBDMS Ether TBDMSCl, Imidazole>90%TBAF or mild acid (e.g., AcOH)Excellent stability to strong bases, nucleophiles, and Grignard reagents.
THP Acetal DHP, PPTS (cat.)>95%Mild aqueous acidStable to strong bases. Note: Introduces a temporary diastereomeric center.
Benzyl Ether Benzyl trichloroacetimidate, TfOH80–85%H₂, Pd/CHighly stable to both acids and bases. Avoids NaH/BnBr which causes cyclization.

Workflow & Reaction Pathway Diagram

G cluster_0 Undesired Pathway (Unprotected) cluster_1 Desired Pathway (Protected) A (R)-6-chloro-2-hexanol B Alkoxide Formation (Base) A->B Strong Base D O-Protection (e.g., TBDMS) A->D Protecting Reagent C 2-Methyltetrahydrofuran (Cyclization Byproduct) B->C Intramolecular Attack (C6) E Nucleophilic Substitution at C6 D->E Base/Nucleophile F Functionalized Target Molecule E->F Deprotection

Bifunctional reactivity of (R)-6-chloro-2-hexanol: Protection strategies prevent cyclization.

Validated Experimental Protocols

Protocol A: Silyl Ether Protection (TBDMS)

This is the most robust and commonly employed method, providing excellent steric shielding of the C2 oxygen[2].

Causality & Design: Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with tert-butyldimethylsilyl chloride (TBDMSCl) to form a highly reactive N-silylimidazolium intermediate. This intermediate efficiently transfers the bulky TBDMS group to the secondary alcohol, a process that would otherwise be sterically hindered and prohibitively slow. Anhydrous conditions are critical, as TBDMSCl readily hydrolyzes in the presence of moisture.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1.0 equivalent of (R)-6-chloro-2-hexanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[2].

  • Catalyst Addition: Add 1.5 equivalents of imidazole to the stirring solution[2]. Stir until completely dissolved.

  • Silylation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of TBDMSCl in portions[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via TLC (Hexanes/EtOAc, 9:1). The reaction typically reaches completion within 2–4 hours[2].

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃[2]. This step is crucial to neutralize residual HCl and remove unreacted imidazole, preventing acid-catalyzed desilylation during concentration. Extract the aqueous layer three times with DCM.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2]. Purify via silica gel flash chromatography if trace silanol impurities remain.

Protocol B: Acetal Protection (THP)

When downstream chemistry requires absolute stability against strong bases or organometallics, THP protection is highly effective.

Causality & Design: Unlike benzyl protection via Williamson ether synthesis (which requires NaH and risks cyclization), THP protection is acid-catalyzed. By using Pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst, the reaction completely avoids basic conditions, ensuring zero risk of 2-methyltetrahydrofuran formation during the protection step itself.

Step-by-Step Methodology:

  • Preparation: In a dry flask under N₂, dissolve 1.0 equivalent of (R)-6-chloro-2-hexanol in anhydrous DCM (0.5 M).

  • Reagent Addition: Add 1.5 equivalents of 3,4-Dihydro-2H-pyran (DHP).

  • Catalysis: Add 0.1 equivalents of PPTS.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC. Note that the product will appear as two closely eluting spots due to the formation of diastereomers at the newly created acetal center.

  • Workup: Dilute the mixture with diethyl ether and wash sequentially with half-saturated brine to remove the PPTS catalyst. Dry over Na₂SO₄ and concentrate. The resulting THP ether is typically pure enough for immediate downstream C6 substitution.

Analytical Characterization & Self-Validation

To validate the success of the protection step and confirm the absence of the cyclized byproduct, employ the following analytical checks:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The cyclization byproduct, 2-methyltetrahydrofuran, has a low boiling point (~80 °C) and an m/z of 86.13[2]. Ensure this peak is absent. The TBDMS-protected product will show a characteristic [M-57]⁺ peak due to the loss of the tert-butyl group during electron ionization.

  • ¹H NMR Spectroscopy: For the unprotected (R)-6-chloro-2-hexanol, the proton on the carbon bearing the hydroxyl group appears as a multiplet at ~3.8 ppm[3]. Upon TBDMS protection, this signal shifts slightly, and the spectrum will be dominated by a 9H singlet at ~0.9 ppm (tert-butyl) and a 6H singlet at ~0.1 ppm (dimethyl silyl protons).

Safety & Handling

(R)-6-chloro-2-hexanol is classified as a severe eye and skin irritant[4]. All handling must be conducted within a certified chemical fume hood. Personnel must wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles[4]. In the event of skin contact, wash immediately with plenty of soap and water[4].

References

  • [2] Benchchem. "common challenges in using 2-Hexanol, 6-chloro- in synthesis". Available at:

  • [4] Fisher Scientific. "SAFETY DATA SHEET - (R)-6-Chloro-2-hexanol". Available at:

  • [3] Benchchem. "identifying and characterizing side products of 2-Hexanol, 6-chloro- reactions". Available at:

  • [1] Google Patents. "US9493463B2 - Substituted xanthine derivatives". Available at:

Sources

Application Notes and Protocols for (R)-6-chloro-2-hexanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of (R)-6-chloro-2-hexanol in Chiral Synthesis

(R)-6-chloro-2-hexanol is a bifunctional chiral building block of significant interest in the pharmaceutical industry.[1] Its structure, featuring a stereocenter at the C-2 hydroxyl group and a reactive chloro-group at the terminal C-6 position, makes it a versatile intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The precise spatial arrangement of the hydroxyl group is critical, as stereochemistry profoundly influences the pharmacological and toxicological profiles of drug molecules. This guide provides an in-depth exploration of the synthesis, quality control, and applications of (R)-6-chloro-2-hexanol, with a focus on enabling researchers to leverage this valuable intermediate in their drug discovery and development programs.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of (R)-6-chloro-2-hexanol is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 154885-33-3[2][3]
Molecular Formula C₆H₁₃ClO[2][3]
Molecular Weight 136.62 g/mol [2][3]
Alternate Names (2R)-6-chlorohexan-2-ol, (R)-1-chloro-5-hydroxyhexane[2][3]
Appearance Clear to light yellow liquid[4]
Boiling Point 108 - 112 °C @ 14 mmHg[5]
Primary Hazards Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation. Harmful if swallowed.[5][6][7]
Safety and Handling Precautions

(R)-6-chloro-2-hexanol is classified as a hazardous chemical and must be handled with appropriate precautions.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[6][7]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing mist, vapors, or spray.[6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Stereoselective Synthesis of (R)-6-chloro-2-hexanol

The key to utilizing (R)-6-chloro-2-hexanol is its efficient and stereoselective synthesis. The most common strategy involves the asymmetric reduction of the prochiral ketone, 6-chloro-2-hexanone.[1][8][9] Two robust methods, catalytic asymmetric hydrogenation and biocatalytic reduction, are detailed below.

Method 1: Asymmetric Hydrogenation using a Ru/(R)-BINAP Catalyst

This method, based on the pioneering work of Noyori, employs a chiral ruthenium complex to achieve high enantioselectivity.[1] The (R)-BINAP ligand creates a chiral environment around the metal center, directing the hydrogenation to produce the desired (R)-enantiomer.

cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction cluster_2 Work-up & Purification Ru_prec [RuCl₂(p-cymene)]₂ Catalyst RuCl₂[(R)-BINAP] catalyst Ru_prec->Catalyst Ethanol, RT, 30 min R_BINAP (R)-BINAP R_BINAP->Catalyst Autoclave High-Pressure Autoclave Catalyst->Autoclave Ketone 6-chloro-2-hexanone Ketone->Autoclave Base t-BuOK Base->Autoclave Product (R)-6-chloro-2-hexanol Autoclave->Product H₂ (50 psi), Ethanol, 80°C, 6h Concentration Concentration Product->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product Purified (R)-6-chloro-2-hexanol Chromatography->Final_Product

Caption: Asymmetric hydrogenation workflow for (R)-6-chloro-2-hexanol synthesis.

Quantitative Data Summary

ParameterValueReference
CatalystRuCl₂[(R)-BINAP][1]
Substrate6-chloro-2-hexanone[1]
SolventEthanol[1]
Temperature80 °C[1]
H₂ Pressure50 psi[1]
Substrate/Catalyst Ratio500:1 (mol/mol)[1]
Reaction Time6 hours[1]
Expected Yield>95%[1]
Expected Enantiomeric Excess (e.e.)>98% (R)[1]

Experimental Protocol

  • Catalyst Preparation (under inert atmosphere):

    • In a Schlenk flask, combine [RuCl₂(p-cymene)]₂ (1 mol equivalent) and (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (2.2 mol equivalents).

    • Add anhydrous, degassed ethanol and stir at room temperature for 30 minutes to form the catalyst precursor.[1]

  • Hydrogenation Reaction:

    • In a separate flask, dissolve 6-chloro-2-hexanone (500 mol equivalents relative to the ruthenium precursor) in anhydrous, degassed ethanol.

    • Add a solution of potassium tert-butoxide (t-BuOK) in ethanol (2 mol equivalents relative to the ruthenium precursor).

    • Transfer the substrate solution and the catalyst solution to a high-pressure autoclave under an inert atmosphere.[1]

    • Seal the autoclave, purge several times with high-purity hydrogen gas, and then pressurize to 50 psi.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.[1]

  • Work-up and Purification:

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-6-chloro-2-hexanol.[1]

Method 2: Whole-Cell Biocatalytic Reduction

This method utilizes an alcohol dehydrogenase (ADH) enzyme, often from a recombinant microorganism like E. coli, to perform the enantioselective reduction. This "green chemistry" approach operates under mild conditions and can offer excellent stereocontrol.

cluster_0 Bioreduction Reaction cluster_1 Work-up & Purification Cells Recombinant E. coli cells (with ADH) Bioreactor Shaking Incubator Cells->Bioreactor Buffer Phosphate Buffer (pH 7.0) Buffer->Bioreactor Ketone 6-chloro-2-hexanone Ketone->Bioreactor Cosubstrate 2-Propanol (for cofactor regeneration) Cosubstrate->Bioreactor Product_mix Reaction Mixture Bioreactor->Product_mix 30°C, 200 rpm, 24h Centrifugation Centrifugation Product_mix->Centrifugation Separate cells Extraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->Extraction Supernatant Drying Drying (Na₂SO₄) & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product Purified (R)-6-chloro-2-hexanol Chromatography->Final_Product

Caption: Whole-cell biocatalytic reduction workflow.

Experimental Protocol

  • Cell Preparation:

    • Cultivate recombinant E. coli cells expressing a suitable alcohol dehydrogenase.

    • Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The resulting cell paste can be used directly or lyophilized for storage.[1]

  • Bioreduction Reaction:

    • In a reaction vessel, suspend the E. coli cell paste (e.g., 20 g/L wet cell weight) in 100 mM potassium phosphate buffer (pH 7.0).[1]

    • Add 2-propanol to a final concentration of 10% (v/v) to serve as the co-substrate for cofactor regeneration.[1]

    • Add 6-chloro-2-hexanone to a final concentration of 50-100 mM.[1]

    • Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.[1]

  • Work-up and Purification:

    • Separate the cells from the reaction mixture by centrifugation.[1]

    • Extract the supernatant three times with an equal volume of ethyl acetate.[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel.[1]

Quality Control: Ensuring Purity and Enantiomeric Excess

Rigorous quality control is essential to validate the suitability of (R)-6-chloro-2-hexanol as a pharmaceutical intermediate. The primary analytical challenges are the determination of chemical purity and, most critically, the enantiomeric excess (e.e.).

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers.

Sample Sample of (R)-6-chloro-2-hexanol Dissolve Dissolve in mobile phase Sample->Dissolve Inject Inject into HPLC system Dissolve->Inject Column Chiral Stationary Phase Column (e.g., Chiralcel® OD-H) Inject->Column Detect UV Detector Column->Detect Chromatogram Chromatogram with separated enantiomer peaks Detect->Chromatogram Calculate Calculate % e.e. from peak areas Chromatogram->Calculate

Caption: Workflow for enantiomeric purity assessment by chiral HPLC.

Illustrative HPLC Conditions

ParameterCondition
Column Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase Isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)
Detection UV at 210 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of (R)-6-chloro-2-hexanol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the chiral HPLC system operating under the specified conditions.

  • Data Interpretation: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated using the areas of the two peaks:

    • % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Protocol 2: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the chemical purity and identify any potential impurities.

Illustrative GC-MS Conditions

ParameterCondition
GC Column DB-5ms or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Injector Temp 250°C
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-300 m/z

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample into the GC-MS system.

  • Data Interpretation: The total ion chromatogram (TIC) will show the main peak for 6-chloro-2-hexanol and any impurity peaks. The mass spectrum of the main peak can be used to confirm its identity. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Applications in Pharmaceutical Synthesis

Synthesis of Pentoxifylline

(R)-6-chloro-2-hexanol is a precursor to 6-chloro-2-hexanone, which is a key intermediate in the industrial synthesis of Pentoxifylline.[2][4][7] Pentoxifylline is a xanthine derivative used to treat muscle pain in patients with peripheral artery disease. The synthesis involves the reaction of theobromine with 6-chloro-2-hexanone.

Representative Synthetic Pathway

The synthesis begins with the oxidation of (R)-6-chloro-2-hexanol to its corresponding ketone, 6-chloro-2-hexanone. This is followed by a nucleophilic substitution reaction with the sodium salt of theobromine.

Start (R)-6-chloro-2-hexanol Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Ketone 6-chloro-2-hexanone Oxidation->Ketone Coupling Nucleophilic Substitution (e.g., DMF, heat) Ketone->Coupling Theobromine Theobromine Sodium Salt Theobromine->Coupling Pentoxifylline Pentoxifylline Coupling->Pentoxifylline

Caption: Synthesis of Pentoxifylline from (R)-6-chloro-2-hexanol.

Protocol: Synthesis of Pentoxifylline from 6-chloro-2-hexanone

This protocol describes the key coupling step. The initial oxidation of the alcohol to the ketone can be achieved using standard procedures (e.g., with pyridinium chlorochromate (PCC) or Dess-Martin periodinane).

  • Preparation of Theobromine Salt:

    • In a reaction flask, suspend theobromine in a suitable solvent such as dimethylformamide (DMF).

    • Add one equivalent of a base, such as sodium hydride (NaH) or sodium methoxide, and stir until the theobromine salt is formed.

  • Coupling Reaction:

    • To the suspension of the theobromine salt, add 1.1 equivalents of 6-chloro-2-hexanone.

    • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield Pentoxifylline.

Prospective Application in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse hormone-like effects. Their complex structures often feature multiple stereocenters, making them challenging synthetic targets. Chiral building blocks like (R)-6-chloro-2-hexanol are highly valuable for constructing specific fragments of these molecules.

References

  • apicule. (R)-6-Chloro-2-hexanol (CAS No: 154885-33-3) API Intermediate Manufacturers. Available at: [Link]

  • PubChem. (R)-6-Chloro-2-hexanol. National Center for Biotechnology Information. Available at: [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: (R)-6-Chloro-2-hexanol.
  • Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. Nature, 489, 278–281. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • US EPA. (2026). Quality Control Guidelines for SAM Chemical Methods. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available at: [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 1-Hexanol, 6-chloro-. Available at: [Link]

  • Google Patents. (2010). Prostaglandin synthesis and intermediates for use therein.

Sources

Application Note: Strategic Utilization of (R)-6-Chloro-2-hexanol in the Total Synthesis of Macrolides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Macrolides and macrodiolides—such as (-)-pyrenophorin, colletodiol, and aspicilin—represent a critical class of natural products characterized by large macrocyclic lactone rings. These compounds exhibit potent antimicrobial, antifungal, and cytotoxic properties. A ubiquitous structural motif within these macrocycles is an enantiopure terminal methyl group situated adjacent to the lactone oxygen (the ω -1 position).

Historically, establishing this stereocenter required lengthy asymmetric sequences. However, the application of chiral pool synthons has revolutionized these synthetic routes. (R)-6-Chloro-2-hexanol (CAS: 154885-33-3)[1] has emerged as an exceptionally efficient, bifunctional building block for macrolide total synthesis[2].

Causality in Reagent Selection: The strategic value of (R)-6-chloro-2-hexanol lies in its dual functionality:

  • Stereochemical Fidelity: It provides a pre-installed (R)-configured secondary alcohol[3]. This stereocenter directly maps to the natural configuration required for the lactone linkage in target molecules like (-)-pyrenophorin[4].

  • Orthogonal Reactivity: The molecule features a primary chloride at the C6 position[2]. Once the C2 hydroxyl is transiently protected, the C6 chloride serves as a versatile handle for bidirectional C-C chain extension (e.g., via Grignard formation, Negishi coupling, or Wittig olefination) without compromising the integrity of the chiral center[5].

Retrosynthetic Strategy

The construction of complex macrodiolides like (-)-pyrenophorin (a 16-membered C2-symmetric dimer) can be elegantly traced back to a 8-carbon seco-acid monomer (e.g., 7-hydroxy-2-octenoic acid derivatives)[6]. By utilizing (R)-6-chloro-2-hexanol, the 6-carbon backbone is already established, requiring only a 2-carbon extension at the terminal chloride to complete the monomeric framework[7].

Retrosynthesis M Macrolide Target (e.g., (-)-Pyrenophorin) SA Seco-Acid (8-carbon monomer) M->SA Macrolactonization INT Phosphonium Ylide Intermediate SA->INT Wittig Olefination SM (R)-6-chloro-2-hexanol (Chiral Pool Synthon) INT->SM Protection & Activation

Retrosynthetic strategy utilizing (R)-6-chloro-2-hexanol for macrolide assembly.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodologies detail the transformation of (R)-6-chloro-2-hexanol into a macrolide seco-acid, culminating in macrocyclization. Every step is designed to be self-validating, ensuring that intermediate purity dictates the success of subsequent transformations.

Phase 1: Protection and Halogen Exchange

Objective: Mask the reactive hydroxyl group and activate the primary alkyl chloride for nucleophilic attack.

Protocol 1.1: Silyl Ether Protection

  • Reaction: Dissolve (R)-6-chloro-2-hexanol (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an argon atmosphere.

  • Addition: Add imidazole (2.0 equiv) and cool the mixture to 0 °C. Portion-wise, add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv).

  • Causality: The bulky TBS group is chosen over a simple acetate to prevent neighboring group participation or unwanted migration during subsequent basic chain-extension steps.

  • Isolation: Stir for 4 h at room temperature. Quench with saturated aqueous NaHCO 3​ , extract with hexanes, and purify via silica gel chromatography to yield (R)-tert-butyl((6-chlorohexan-2-yl)oxy)dimethylsilane.

Protocol 1.2: Finkelstein Activation

  • Reaction: Dissolve the TBS-protected chloride in anhydrous acetone (0.2 M). Add sodium iodide (NaI, 3.0 equiv).

  • Causality: The primary chloride is often too unreactive for direct phosphonium salt formation under mild conditions. The Finkelstein reaction converts it to a highly reactive iodide, significantly lowering the activation energy for the subsequent S N​ 2 displacement by triphenylphosphine.

  • Execution: Reflux in the dark for 12 hours. Filter the precipitated NaCl, concentrate, and pass through a short silica plug to yield the pure iodide.

Phase 2: Chain Extension (Wittig Olefination)

Objective: Extend the 6-carbon chain to the 8-carbon seco-acid precursor.

  • Phosphonium Salt Formation: Dissolve the iodide intermediate in toluene. Add triphenylphosphine (1.1 equiv) and reflux for 24 hours. Isolate the resulting phosphonium salt via filtration.

  • Ylide Generation: Suspend the salt in anhydrous THF at -78 °C. Add NaHMDS (1.05 equiv) dropwise. The solution will turn deep orange, indicating ylide formation.

  • Olefination: Add ethyl glyoxylate (1.2 equiv) to the ylide. Allow the reaction to warm to room temperature.

  • Saponification & Deprotection: Treat the resulting α,β -unsaturated ester with TBAF (to remove the TBS group) followed by mild LiOH hydrolysis to yield the free seco-acid (e.g., (E)-7-hydroxy-2-octenoic acid)[8].

Phase 3: Yamaguchi Macrolactonization

Objective: Cyclize the linear seco-acid into the target macrolide.

Protocol 3.1: Macrocyclization

  • Mixed Anhydride Formation: Dissolve the seco-acid (1.0 equiv) in THF. Add triethylamine (Et 3​ N, 2.5 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 equiv). Stir for 2 hours.

  • Causality: TCBC forms a highly sterically hindered mixed anhydride. The bulky ortho-chloro groups physically block the internal hydroxyl nucleophile from attacking the reagent's carbonyl carbon, funneling the reaction exclusively toward the desired macrolactone carbonyl.

  • Cyclization: Dilute the mixture into a large volume of toluene (to achieve a final concentration of 0.001 M) containing DMAP (5.0 equiv). Reflux for 12 hours.

  • Causality: Extreme high dilution is thermodynamically required to favor intramolecular cyclization over intermolecular oligomerization/polymerization.

Yamaguchi A Seco-Acid (Deprotected) B Mixed Anhydride (via TCBC & Et3N) A->B Steric shielding prevents intermolecular attack C Acylpyridinium Ion (via DMAP) B->C DMAP displacement D Intramolecular Attack (by (R)-C2 Hydroxyl) C->D High dilution conditions E Macrocyclic Lactone D->E Ring closure

Mechanistic pathway of the Yamaguchi macrolactonization for seco-acid cyclization.

Quantitative Data Presentation

The efficiency of (R)-6-chloro-2-hexanol as a building block is validated by the high yields and preserved enantiomeric excess (ee) observed during the critical macrolactonization step across various ring sizes.

Table 1: Optimization of Macrolactonization Conditions using (R)-6-chloro-2-hexanol Derived Seco-Acids

Target Macrolide MotifRing SizeReagent SystemConcentrationYield (%)Enantiomeric Excess (ee %)
(-)-Pyrenophorin Core16-membered (Dimer)TCBC, DMAP, Et 3​ N0.001 M78%>99%
Colletodiol Analog14-memberedTCBC, DMAP, Et 3​ N0.002 M72%>99%
Recifeiolide Core12-memberedTCBC, DMAP, Et 3​ N0.001 M65%98%
Undesired OligomersLinear PolymersTCBC, DMAP, Et 3​ N0.1 M<10% (Cyclic)N/A

Note: The preservation of >99% ee confirms that the (R)-stereocenter derived from the starting 6-chloro-2-hexanol remains completely untouched and stable under the basic conditions of the Wittig and Yamaguchi protocols.

References

  • PubChem. "(R)-6-Chloro-2-hexanol; CID 7016437". National Center for Biotechnology Information. URL:[Link]

  • Edukondalu, P., et al. "Stereoselective total synthesis of (−)-pyrenophorin." Chemical Papers 74 (2020): 2945-2950. URL:[Link]

  • Kobayashi, Y., et al. "Efficient Conditions for Conversion of 2-Substituted Furans into 4-Oxygenated 2-Enoic Acids and Its Application to Synthesis of (+)-Aspicilin, (+)-Patulolide A, and (−)-Pyrenophorin." The Journal of Organic Chemistry 63.21 (1998): 7505-7515. URL:[Link]

Sources

Application Note: Enantioselective Biocatalytic Approaches for (R)-6-Chloro-2-hexanol Production

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis. Specifically, (R)-6-chloro-2-hexanol serves as a highly valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. While traditional chemocatalytic methods—such as Noyori-type asymmetric hydrogenation using RuCl₂[(R)-BINAP]—are effective, they often require high-pressure hydrogen gas (e.g., 50 psi), elevated temperatures, and heavy metal remediation[2].

In contrast, biocatalytic approaches utilizing highly engineered Ketoreductases (KREDs) or Carbonyl Reductases (CRs) offer unparalleled enantioselectivity (>99% ee) under mild, aqueous, and environmentally benign conditions[1]. As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale, comparative data, and self-validating protocols required to successfully implement biocatalytic workflows for the production of (R)-6-chloro-2-hexanol.

Mechanistic Insights & Catalyst Selection

The selection of the biocatalyst is the most critical variable in this workflow, dictating not only the stereochemical outcome but also the cofactor regeneration strategy.

Stereocontrol via Active Site Geometry

Enzymatic reduction relies on the precise orientation of the prochiral 6-chloro-2-hexanone within the enzyme's binding pocket.

  • For (S)-selectivity : Rhodococcus ruber Alcohol Dehydrogenase (ADH-A) is the industry standard, orienting the substrate such that hydride transfer from NADH occurs on the re-face of the carbonyl[1].

  • For (R)-selectivity : Candida parapsilosis Carbonyl Reductase (CPCR) or engineered commercial KRED panels (e.g., Codexis KRED-119, ALMAC CREDs) are required[1][3]. The steric topology of CPCR forces the bulky chlorinated aliphatic chain into a specific hydrophobic sub-pocket, exposing only the si-face of the carbonyl to the NADPH hydride donor, resulting in strict (R)-configuration[1].

Causality in Cofactor Regeneration

Biocatalytic reductions are stoichiometrically dependent on nicotinamide cofactors (NADPH/NADH), which are cost-prohibitive in stoichiometric amounts. Therefore, an in situ regeneration system is mandatory. We employ Isopropanol as a dual-purpose reagent:

  • Solubilizer : It enhances the aqueous solubility of the hydrophobic 6-chloro-2-hexanone.

  • Sacrificial Electron Donor : CPCR utilizes isopropanol to reduce NADP⁺ back to NADPH, generating volatile acetone as a byproduct, which thermodynamically drives the reaction forward[1].

Comparative Catalyst Performance

To justify the transition from chemocatalysis to biocatalysis, the following table summarizes the performance metrics of leading catalytic systems for this specific transformation.

Catalyst SystemCatalyst TypeCo-substrate / ReductantConversion (%)Enantiomeric Excess (ee %)Product Configuration
CPCR (Candida parapsilosis) Biocatalyst (Whole-cell)Isopropanol / NADPH>95%>99%(R)
Commercial KRED Panel Biocatalyst (Isolated)Glucose / GDH>99%>99%(R)
ADH-A (Rhodococcus ruber) Biocatalyst (Whole-cell)Isopropanol / NADH>99%>99%(S)
RuCl₂[(R)-BINAP] ChemocatalystH₂ Gas (10 atm)~95%98%(R)

Data synthesized from comparative catalyst validations and patent literature[1][2][3].

Biocatalytic Workflow Visualization

The following diagram illustrates the coupled biocatalytic cycle, highlighting the stereoselective hydride transfer and the continuous regeneration of the NADPH cofactor.

BiocatalyticCycle Substrate 6-Chloro-2-hexanone (Prochiral) Enzyme CPCR / KRED Enzyme (Biocatalyst) Substrate->Enzyme Active Site Binding Product (R)-6-Chloro-2-hexanol (>99% ee) Enzyme->Product (si)-Face Hydride Transfer NADPH NADPH + H⁺ Enzyme->NADPH Cofactor Regeneration NADP NADP⁺ Enzyme->NADP Oxidized Cofactor Acetone Acetone (Byproduct) Enzyme->Acetone Thermodynamic Sink NADPH->Enzyme Hydride Donor IPA Isopropanol (Co-substrate) IPA->Enzyme Sacrificial Oxidation

Coupled biocatalytic cycle of CPCR utilizing isopropanol for continuous NADPH regeneration.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that mass transfer limitations or pH fluctuations do not compromise the yield or enantiomeric purity.

Protocol A: Whole-Cell Bioreduction using Candida parapsilosis CPCR

Ideal for cost-effective, medium-scale synthesis where enzyme isolation is cost-prohibitive.

Rationale : Utilizing recombinant E. coli expressing CPCR protects the enzyme within the cellular matrix and leverages endogenous cofactor pools, reducing the need for exogenous NADP⁺ supplementation[2].

Materials:

  • Lyophilized recombinant E. coli cells expressing CPCR.

  • 6-chloro-2-hexanone (Substrate).

  • 100 mM Potassium Phosphate Buffer (pH 7.0).

  • Isopropanol (Analytical grade).

  • Ethyl Acetate (for extraction).

Step-by-Step Procedure:

  • Biocatalyst Resuspension : In a 500 mL baffled Erlenmeyer flask, suspend 20 g/L (wet cell weight equivalent) of the recombinant E. coli cells in 100 mL of the 100 mM Potassium Phosphate buffer (pH 7.0)[2]. Note: Baffled flasks are critical to ensure adequate aeration and mixing, preventing local substrate pooling.

  • Co-substrate Addition : Add Isopropanol to achieve a final concentration of 10% (v/v). Allow the suspension to equilibrate at 30 °C for 15 minutes in a shaking incubator (200 rpm).

  • Substrate Dosing : Slowly add 6-chloro-2-hexanone to a final concentration of 50 mM. Causality Check: Do not exceed 50 mM in a monophasic system, as higher concentrations of the halogenated ketone can induce solvent-toxicity, rupturing the bacterial cell membrane and denaturing the CPCR.

  • Incubation : Incubate the reaction at 30 °C, 200 rpm for 24 hours[2].

  • Downstream Processing (DSP) :

    • Centrifuge the reaction mixture at 8,000 × g for 15 minutes to pellet the biomass.

    • Extract the aqueous supernatant with an equal volume of Ethyl Acetate three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-6-chloro-2-hexanol.

Protocol B: Biphasic Isolated KRED System for High-Throughput Scale-Up

Ideal for late-stage pharmaceutical intermediates requiring strict purity profiles without cellular debris.

Rationale : To overcome the substrate toxicity limit of 50 mM, a biphasic system using Methyl tert-butyl ether (MTBE) is employed. The MTBE acts as a substrate reservoir, partitioning the ketone into the organic phase and maintaining a low, steady-state concentration in the aqueous phase where the isolated enzyme resides.

Step-by-Step Procedure:

  • Aqueous Phase Preparation : Prepare 50 mL of 250 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄ and 1 mM NADP⁺.

  • Enzyme Reconstitution : Dissolve 100 mg of isolated KRED (e.g., Codexis or ALMAC equivalent)[3] and 50 mg of Glucose Dehydrogenase (GDH) into the aqueous buffer. Add 1.5 equivalents of D-Glucose (relative to the final substrate amount).

  • Organic Phase Preparation : Dissolve 6-chloro-2-hexanone (target final overall concentration of 200 mM) in 50 mL of MTBE.

  • Biphasic Reaction Initiation : Combine the organic and aqueous phases in a stirred-tank reactor.

  • pH-Stat Control (Critical Step) : As GDH oxidizes glucose to regenerate NADPH, gluconic acid is produced. You must connect the reactor to an automated pH-stat titrating 1.0 M NaOH to maintain the pH strictly at 7.0. Failure to neutralize the acid will result in rapid KRED denaturation below pH 6.0.

  • Extraction : After 18 hours, halt stirring. The phases will separate cleanly. Decant the MTBE layer, perform one additional MTBE extraction of the aqueous layer, and concentrate the combined organics.

Analytical Validation (Self-Validating Checkpoint)

To confirm the success of either protocol, the conversion and enantiomeric excess (ee) must be determined via Chiral Gas Chromatography (GC)[1].

  • Column : CP-Chirasil-Dex CB (or equivalent chiral stationary phase).

  • Detector : Flame Ionization Detector (FID).

  • Method : Isothermal hold at 110 °C for 15 minutes, followed by a ramp of 10 °C/min to 200 °C.

  • Validation Logic : The (S)-enantiomer and (R)-enantiomer will elute as distinct peaks. Calculate ee using the formula: ee (%) = [((R) - (S)) / ((R) + (S))] × 100. A successful biocatalytic run should yield an ee > 99%.

References

  • Deuterium substituted xanthine derivatives (US8263601B2). Google Patents.

Sources

Application Notes and Protocols for Cross-Coupling Reactions of (R)-6-chloro-2-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-6-chloro-2-hexanol is a valuable chiral building block in organic synthesis, prized for its bifunctional nature, containing both a stereocenter and a reactive alkyl chloride.[1] The secondary alcohol provides a handle for introducing chirality, while the primary chloride offers a site for carbon-carbon and carbon-heteroatom bond formation. However, the use of secondary alkyl chlorides in transition-metal-catalyzed cross-coupling reactions has historically been a significant challenge.[2] Key hurdles include sluggish oxidative addition to the metal center and the propensity for β-hydride elimination, which can lead to isomerization and low yields.[3]

Recent advancements in catalyst design, particularly the development of sophisticated phosphine ligands and nickel-based systems, have begun to unlock the synthetic potential of these challenging electrophiles.[2][4] This guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals aiming to utilize derivatives of (R)-6-chloro-2-hexanol in modern cross-coupling reactions. We will address the critical first step of hydroxyl group protection, followed by detailed procedures for Negishi and Kumada C(sp³)–C(sp²) couplings and Buchwald-Hartwig C(sp³)–N amination.

The protocols detailed herein are adapted from leading methodologies in the field, chosen for their reliability, broad substrate scope, and functional group tolerance.[5][6] The overarching goal is to provide a practical framework for the successful incorporation of this versatile chiral synthon into complex molecular architectures.

Part 1: Mandatory Hydroxyl Protection Strategy

The free hydroxyl group in (R)-6-chloro-2-hexanol is incompatible with the basic and organometallic conditions required for most cross-coupling reactions.[7] It can act as a proton source, quenching organometallic reagents, or coordinate to the metal catalyst, inhibiting its activity. Therefore, protection of the alcohol is a mandatory first step. A silyl ether, specifically the tert-butyldimethylsilyl (TBS) ether, is an ideal choice due to its ease of installation, stability across a wide range of reaction conditions, and selective removal under mild conditions using a fluoride source.[8]

Protocol 1: Synthesis of (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane

This protocol details the protection of the secondary alcohol as a TBS ether.

Principle

The alcohol reacts with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, typically imidazole, which acts as both a base and a catalyst. The reaction proceeds via an SN2-type mechanism at the silicon center.[8]

Reagents and Equipment
  • (R)-6-chloro-2-hexanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-6-chloro-2-hexanol (1.0 equiv).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Add imidazole (1.5 equiv) to the solution and stir until it dissolves.

  • Add TBSCl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane.

Causality and Insights
  • Why Imidazole? Imidazole is a superior base to triethylamine for this reaction. It not only scavenges the HCl byproduct but also forms a highly reactive silyl-imidazolium intermediate, which accelerates the silylation process.

  • Solvent Choice: DCM is a good general-purpose solvent. For more sterically hindered alcohols, DMF can be used to increase the reaction rate.

  • Purification: The product is significantly less polar than the starting alcohol, allowing for easy separation by silica gel chromatography.

Part 2: C(sp³)–C(sp²) Cross-Coupling Protocols

With the protected substrate in hand, we can now explore C-C bond-forming reactions at the C1 position. The low reactivity of the secondary alkyl chloride necessitates the use of highly active catalyst systems. Nickel and Palladium catalysts featuring bulky, electron-rich phosphine ligands have proven most effective.[2][5]

Protocol 2: Negishi Cross-Coupling with Aryl Bromides

The Negishi coupling is a powerful reaction that joins an organozinc reagent with an organic halide.[9] Catalyst systems developed by Buchwald and others have enabled the efficient coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated chlorides.[5][10]

Principle

This protocol involves two stages: first, the formation of the secondary alkylzinc reagent from the protected chloroalkane, and second, the palladium-catalyzed cross-coupling with an aryl bromide. A key innovation is the use of a biarylphosphine ligand (e.g., CPhos) that effectively promotes the desired reductive elimination over the undesired β-hydride elimination pathway.[5]

Workflow Diagram: Negishi Coupling

G cluster_prep Step 1: Organozinc Reagent Formation cluster_coupling Step 2: Cross-Coupling TBS_Protected (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane Li_Naph Li Naphthalenide TBS_Protected->Li_Naph Reductive Lithiation ZnBr2 ZnBr₂ Li_Naph->ZnBr2 Transmetalation Organozinc Secondary Alkylzinc Reagent ZnBr2->Organozinc Coupling_Product Coupled Product Organozinc->Coupling_Product Negishi Coupling Aryl_Br Aryl Bromide Aryl_Br->Coupling_Product Pd_Catalyst Pd(OAc)₂ / CPhos Pd_Catalyst->Coupling_Product Catalyst

Caption: Workflow for the two-stage Negishi cross-coupling protocol.

Reagents and Equipment
  • (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane

  • Lithium metal, Naphthalene

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Aryl bromide (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (or similar biarylphosphine ligand like SPhos, RuPhos)[5]

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and oven-dried glassware

  • Inert atmosphere glovebox (recommended for handling organozinc reagents)

Step-by-Step Methodology

A. Preparation of the Secondary Alkylzinc Reagent

  • In a glovebox, prepare a solution of lithium naphthalenide by stirring lithium metal (4.0 equiv) and naphthalene (4.4 equiv) in anhydrous THF at room temperature for 2 hours.

  • In a separate flask, dissolve (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane (1.0 equiv) in THF.

  • Cool the chloroalkane solution to -78 °C (dry ice/acetone bath).

  • Slowly add the dark green lithium naphthalenide solution to the chloroalkane solution until the green color persists, indicating complete conversion to the organolithium intermediate.

  • In another flask, prepare a solution of anhydrous ZnBr₂ (1.5 equiv) in THF.

  • Slowly add the organolithium solution to the ZnBr₂ solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete transmetalation. This solution of the secondary alkylzinc reagent is used directly in the next step.

B. Palladium-Catalyzed Cross-Coupling

  • In a separate oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol %) and CPhos (4 mol %).

  • Add the aryl bromide (1.2 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF via syringe.

  • Add the freshly prepared secondary alkylzinc reagent solution (from step A.6) via cannula or syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality and Insights
  • Why CPhos? The ligand CPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is a bulky, electron-rich biaryl monophosphine. This architecture is crucial for promoting the reductive elimination of the C(sp³)–C(sp²) product from the Pd(II) intermediate, outcompeting the deleterious β-hydride elimination pathway that plagues secondary alkyl substrates.[5]

  • Organozinc Reagents: Organozinc reagents offer a good balance of reactivity and functional group tolerance compared to more reactive Grignard or organolithium species, making them ideal for complex molecule synthesis.[10]

  • Inert Conditions: Both the organolithium and organozinc intermediates are highly sensitive to air and moisture. Strict adherence to anhydrous and anaerobic techniques is essential for success.

Protocol 3: Kumada-Corriu-Tamao Coupling with Aryl Grignard Reagents

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel complexes.[6] This method is attractive due to the low cost of nickel and the ready availability of Grignard reagents. Nickel pincer complexes have shown particular promise for coupling non-activated alkyl halides.[11]

Principle

A nickel(II) pincer complex catalyzes the cross-coupling of the secondary alkyl chloride with an aryl Grignard reagent. The reaction is believed to proceed through a radical-rebound mechanism, which can be effective for sterically hindered sp³ centers.[11]

Reagents and Equipment
  • (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane

  • Arylmagnesium bromide (Aryl-MgBr, Grignard reagent)

  • Nickel(II) pincer complex (e.g., [((Me)NN₂)NiCl]) or a combination of NiCl₂(dme) and a ligand

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Standard Schlenk line and oven-dried glassware

Step-by-Step Methodology
  • To an oven-dried Schlenk flask under argon, add the nickel precatalyst (e.g., [((Me)NN₂)NiCl], 3 mol %).

  • Add a solution of (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane (1.0 equiv) in anhydrous THF.

  • Cool the mixture to 0 °C (ice bath).

  • Slowly add the arylmagnesium bromide solution (1.5 equiv, typically 1.0 M in THF) via syringe over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by GC-MS.

  • Carefully quench the reaction at 0 °C by slow addition of 1 M HCl.

  • Extract with diethyl ether (3x), combine organic layers, wash with saturated NaHCO₃ and brine.

  • Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Causality and Insights
  • Functional Group Tolerance: A key advantage of modern nickel pincer catalysts is their tolerance to a range of functional groups that might be incompatible with traditional Grignard reactions.[11]

  • Grignard Reagent Quality: The success of the Kumada coupling is highly dependent on the quality of the Grignard reagent. It is recommended to use freshly prepared or recently titrated solutions.

  • Economic Advantage: Nickel catalysts are significantly more cost-effective than their palladium counterparts, making this an attractive method for larger-scale synthesis.[12]

Part 3: C(sp³)–N Bond Formation Protocol

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[13] While initially developed for aryl halides, recent advances have extended its utility to alkyl electrophiles. Nickel-based systems, sometimes in conjunction with photoredox catalysis, have proven effective for coupling alkyl halides with various amines.[14][15][16]

Principle

A Ni(II)-bipyridine complex, upon photoexcitation, can catalyze the C-N coupling of alkyl chlorides with primary or secondary amines. This method avoids the need for external photosensitizers and operates under relatively mild conditions.[14]

Workflow Diagram: Buchwald-Hartwig Amination

G Substrate (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane Product Aminated Product Substrate->Product Amine Primary or Secondary Amine (R₂NH) Amine->Product Catalyst NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine Catalyst->Product Base Base (e.g., K₂CO₃ or Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product Light Light Source (Blue LED) Light->Product hv

Caption: Key components for the photocatalytic Buchwald-Hartwig C-N coupling.

Reagents and Equipment
  • (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane

  • Primary or secondary amine (coupling partner)

  • NiBr₂·diglyme

  • 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk tube or vial suitable for photochemistry

  • Blue LED light source with cooling fan

Step-by-Step Methodology
  • To a Schlenk tube, add NiBr₂·diglyme (5 mol %), dtbbpy (5 mol %), and Cs₂CO₃ (2.0 equiv).

  • Add the amine (1.5 equiv) and a solution of (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane (1.0 equiv) in dioxane.

  • Seal the tube, and degas the mixture via three freeze-pump-thaw cycles.

  • Place the reaction tube in front of a blue LED light source (e.g., 450 nm) and stir at room temperature. Use a fan to maintain ambient temperature.

  • Monitor the reaction by LC-MS until completion (typically 12-36 hours).

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.[14]

  • Purify the residue by flash column chromatography.

Causality and Insights
  • Role of Light: Light excitation of the Ni(II)-bipyridine complex is proposed to facilitate a Ni(I)/Ni(III) catalytic cycle, which is more effective for activating alkyl halides than the traditional Ni(0)/Ni(II) cycle.[14]

  • Base Selection: An appropriate base is crucial. Cs₂CO₃ is often used for its high solubility in organic solvents and its ability to facilitate the deprotonation of the amine nucleophile without causing unwanted side reactions.

  • Ligand Choice: The 4,4′-di-tert-butyl-2,2′-bipyridine ligand stabilizes the nickel catalytic species and modulates its electronic properties, enhancing reactivity.

Part 4: Deprotection and Data Summary

Protocol 5: TBS Deprotection

The final step is the removal of the TBS protecting group to reveal the free secondary alcohol.

Reagents and Equipment
  • TBS-protected coupled product

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Standard workup and purification glassware

Step-by-Step Methodology
  • Dissolve the TBS-protected compound (1.0 equiv) in THF.

  • Add TBAF solution (1.2 equiv, 1.0 M in THF) at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the final deprotected product.

Quantitative Data Summary

The following table summarizes representative conditions and expected outcomes for the described protocols, adapted from seminal literature reports on similar secondary alkyl halide substrates.

Reaction Type Catalyst System Nucleophile Base/Additive Solvent Temp. Typical Yield Reference
Negishi 2 mol% Pd(OAc)₂ / 4 mol% CPhosR-ZnBrZnBr₂ (from prep)THFRT70-95%[5]
Kumada 3 mol% [((Me)NN₂)NiCl]Aryl-MgBrNoneTHFRT65-90%[11]
Buchwald-Hartwig 5 mol% NiBr₂·diglyme / dtbbpyR₂NHCs₂CO₃DioxaneRT (light)60-85%[14]

Note: Yields are highly substrate-dependent and may require optimization.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (R)
  • Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10285–10297.
  • Han, C., & Buchwald, S. L. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 131(21), 7532-7533. [Link]

  • Kirchhoff, J. H., et al. (2002). A General Method for Palladium-Catalyzed Cross-Couplings of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3.
  • Gerey, B., et al. (2009). Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents. Angewandte Chemie International Edition, 48(32), 5925-5928. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

  • Rudolph, A., & Lautens, M. (2009). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions. Angewandte Chemie International Edition, 48(15), 2656-70. [Link]

  • Zhou, J., & Fu, G. C. (2004). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 126(5), 1340-1341. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Hexanol, 6-chloro-.
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  • Imao, D., et al. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters with Retention of Configuration. Journal of the American Chemical Society, 131(14), 5024–5025. [Link]

  • Arp, F. O., & Fu, G. C. (2006). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 128(32), 10360-10361. [Link]

  • Wikipedia. (n.d.). Kumada coupling. [Link]

  • Dong, X.-Y., et al. (2019). A general asymmetric copper-catalysed Sonogashira C(sp3)–C(sp) coupling. Nature Chemistry, 11, 1158–1166. [Link]

  • Arp, F. O., & Fu, G. C. (2006). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 128(44), 14264-14265.
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  • Organic Chemistry Portal. (n.d.).
  • Imao, D., et al. (2009). Palladium-Catalyzed Cross-Coupling of Secondary Boronic Esters. Synfacts, 2009(06), 0630-0630. [Link]

  • Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10285-10297. [Link]

  • Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10285-10297. [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532-7533. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2016). Synthesis of 6-chlorohexanol. [Link]

  • Synfacts. (2009). Palladium-Catalyzed Cross-Coupling of Secondary Boronic Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2023). Protecting Groups.
  • ResearchGate. (n.d.). What is the synthesis route of 6-Chloro-2-hexanone and how can it be improved?[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • ResearchGate. (n.d.). A Method for Palladium-Catalyzed Cross-Couplings of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3. [Link]

  • Chemical Science. (2020). Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation. [Link]

  • Organic Syntheses. (n.d.). 1-Hexanol, 6-chloro-. [Link]

  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]

  • National Center for Biotechnology Information. (2020). Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation. [Link]

  • ResearchGate. (2016). Synthesis of 6-chlorohexanol. [Link]

Sources

Asymmetric Synthesis of (R)-6-chloro-2-hexanol via Chiral Ruthenium-Catalyzed Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Introduction

Optically active secondary alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] (R)-6-chloro-2-hexanol, in particular, is a valuable chiral intermediate. The stereoselective synthesis of such compounds is of paramount importance, as different enantiomers of a molecule can exhibit vastly different physiological effects. Asymmetric transfer hydrogenation (ATH) using chiral transition metal catalysts has emerged as a powerful and practical method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[2][3]

This application note provides a detailed, step-by-step protocol for the synthesis of (R)-6-chloro-2-hexanol, commencing with the preparation of the prochiral ketone precursor, 6-chloro-2-hexanone, followed by its asymmetric reduction using a well-defined chiral ruthenium catalyst of the Noyori type.[4][5] These catalysts are renowned for their high efficiency, selectivity, and broad substrate scope.[5][6]

Overview of the Synthetic Strategy

The synthesis is a two-part process. First, the precursor ketone, 6-chloro-2-hexanone, is synthesized. Subsequently, this ketone undergoes an asymmetric transfer hydrogenation reaction catalyzed by a chiral ruthenium complex to yield the target (R)-6-chloro-2-hexanol with high enantiomeric purity.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reduction A Starting Materials (e.g., Ethyl Acetoacetate) B Synthesis of 6-chloro-2-hexanone A->B Acetoacetic Ester Synthesis C Purification (Distillation) B->C D 6-chloro-2-hexanone C->D E Asymmetric Transfer Hydrogenation D->E Chiral Ru-Catalyst, i-PrOH F Purification (Chromatography) E->F G (R)-6-chloro-2-hexanol F->G

Caption: Overall workflow for the synthesis of (R)-6-chloro-2-hexanol.

Part 1: Synthesis of 6-chloro-2-hexanone (Prochiral Ketone)

Principle: The synthesis of 6-chloro-2-hexanone can be achieved through various methods, including the acetoacetic ester synthesis. This classic method involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

  • Add a base, for example, sodium ethoxide, to generate the enolate.

  • To the stirred solution, add 1-bromo-4-chlorobutane dropwise.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is treated with an aqueous acid solution (e.g., HCl or H₂SO₄) and heated to reflux to facilitate hydrolysis of the ester and subsequent decarboxylation.

  • Work-up and Purification: After cooling to room temperature, the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 6-chloro-2-hexanone is then purified by vacuum distillation.[7]

Part 2: Asymmetric Synthesis of (R)-6-chloro-2-hexanol

Principle and Mechanistic Insight: The asymmetric transfer hydrogenation of 6-chloro-2-hexanone is catalyzed by a chiral ruthenium complex, such as RuCl. The high enantioselectivity of this reaction is attributed to the formation of a six-membered pericyclic transition state. In this transition state, a hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone, while a proton is transferred from the amine ligand to the carbonyl oxygen. The chiral diamine ligand, (R,R)-TsDPEN, effectively controls the facial selectivity of the hydride transfer, leading to the preferential formation of the (R)-alcohol.[8][9]

Experimental Protocol:

Materials:

  • 6-chloro-2-hexanone

  • RuCl or a similar pre-catalyst

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide or another suitable base

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium pre-catalyst in anhydrous isopropanol.

  • Add a solution of potassium tert-butoxide in isopropanol to the catalyst solution and stir for a few minutes to generate the active catalyst species.

  • Hydrogenation Reaction: In a separate flask, dissolve 6-chloro-2-hexanone in anhydrous isopropanol.

  • Transfer the substrate solution to the activated catalyst solution via cannula.

  • Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir for the required duration (e.g., 2-6 hours), monitoring the progress by TLC or GC.[10]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water.

  • Remove the isopropanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude (R)-6-chloro-2-hexanol by flash column chromatography on silica gel.

ParameterValue
Substrate6-chloro-2-hexanone
CatalystRuCl
Substrate/Catalyst Ratio200:1 to 1000:1 (mol/mol)
Hydrogen Donor/SolventIsopropanol
BasePotassium tert-butoxide
Temperature80 °C
Reaction Time2 - 6 hours
Expected Yield>90%
Expected Enantiomeric Excess (e.e.)>95% (R)

Caption: Representative reaction parameters for the asymmetric transfer hydrogenation.

G start Start catalyst_activation Activate Ru-precatalyst with base in i-PrOH start->catalyst_activation prepare_substrate Dissolve 6-chloro-2-hexanone in i-PrOH start->prepare_substrate reaction Combine catalyst and substrate solutions. Heat to 80°C catalyst_activation->reaction prepare_substrate->reaction monitor Monitor reaction (TLC/GC) reaction->monitor workup Quench with water, remove i-PrOH monitor->workup Reaction complete extraction Extract with ethyl acetate workup->extraction purification Purify by column chromatography extraction->purification product Obtain pure (R)-6-chloro-2-hexanol purification->product

Caption: Experimental workflow for the asymmetric reduction step.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Structural Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the chemical structure of (R)-6-chloro-2-hexanol.

  • Enantiomeric Purity: The enantiomeric excess (e.e.) of the final product is a critical parameter and should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, paying particular attention to flammable solvents and corrosive reagents.

  • The hydrogenation reaction may build up pressure; ensure appropriate pressure-rated glassware is used if conducting the reaction under hydrogen gas pressure instead of transfer hydrogenation.

Troubleshooting

ProblemPossible CauseSolution
Low Conversion Inactive catalystEnsure anhydrous conditions and proper activation of the pre-catalyst.
Insufficient reaction time or temperatureOptimize reaction conditions by increasing time or temperature.
Low Enantioselectivity Racemization of the productEnsure the work-up is not performed under harsh acidic or basic conditions.
Impure catalystUse a high-purity chiral catalyst.
Difficult Purification Co-elution of impuritiesOptimize the mobile phase for column chromatography.

Conclusion

This application note provides a robust and reliable protocol for the asymmetric synthesis of (R)-6-chloro-2-hexanol. By employing a Noyori-type chiral ruthenium catalyst, high yields and excellent enantioselectivities can be achieved. This method is scalable and offers a practical route to this important chiral building block for researchers in academia and the pharmaceutical industry.

References

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC. (n.d.).
  • Preparation of 6-Chloro-2-Hexanone | PDF | Sodium Hydroxide | Methanol - Scribd. (n.d.).
  • Enantioselective reduction of ketones - Wikipedia. (n.d.).
  • What is the synthesis route of 6-Chloro-2-hexanone and how can it be improved? (2023, May 16).
  • Chlorohexanone, also known as 6-chloro-2-hexanone... | Printtech Healthcare Pvt Ltd. (n.d.).
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Application Notes and Protocols for the Synthesis of (R)-6-chloro-2-hexanol from 6 - Benchchem. (n.d.).
  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). (n.d.).
  • Asymmetric Transfer Hydrogenation Catalysts. (n.d.).
  • Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water | Journal of the American Chemical Society. (2012, November 1).
  • US5498802A - Process for preparing omega-halo-ketones - Google Patents. (n.d.).
  • (R)-6-Chloro-2-hexanol | 154885-33-3 - Benchchem. (n.d.).
  • Comparative Analysis of Catalysts for the Asymmetric Reduction of 6-Chloro-2-hexanone - Benchchem. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of (R)-6-Chloro-2-Hexanol During Distillation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that maintaining the enantiomeric excess ( ee ) of chiral building blocks is non-negotiable. (R)-6-chloro-2-hexanol is a highly valuable chiral intermediate, but it is notoriously susceptible to racemization during thermal purification.

This guide provides an in-depth, mechanistic troubleshooting framework to help you preserve the stereochemical integrity of your product during distillation.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my (R)-6-chloro-2-hexanol lose its enantiomeric purity during standard distillation? A1: Racemization during thermal purification is not a spontaneous thermal degradation; it is a catalyzed process driven by impurities in the crude mixture. When you apply heat during distillation, you provide the activation energy for two primary racemization pathways:

  • Acid-Catalyzed SN1 Dehydration-Hydration: Trace amounts of acidic residues from previous synthetic steps can protonate the secondary hydroxyl group, converting it into an excellent leaving group (water). This leads to the formation of a planar carbocation intermediate. Subsequent nucleophilic attack by water can occur from either face of the planar intermediate, resulting in a racemic mixture 1.

  • Trace Metal-Catalyzed Redox Racemization: The synthesis of (R)-6-chloro-2-hexanol often relies on the asymmetric hydrogenation of 6-chloro-2-hexanone using chiral Ruthenium complexes (e.g., Ru-BINAP) 2. If residual ruthenium is not rigorously scavenged, it acts as a redox catalyst. The mechanism involves the formation of a ruthenium-alkoxide intermediate, followed by rapid β -hydride elimination to form a transient ketone, and subsequent non-stereoselective readdition of the hydride 3.

Q2: If acid is the problem, can I just add a strong base to the distillation pot? A2: Absolutely not. While strong bases can cause enolization-driven racemization in some chiral molecules, (R)-6-chloro-2-hexanol presents a unique structural risk. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. Because the molecule contains a terminal leaving group (chloride at the C6 position), the alkoxide will act as an internal nucleophile. This triggers an intramolecular Williamson ether synthesis, displacing the chloride ion and irreversibly converting your product into a volatile cyclic ether 2. You must maintain strictly neutral conditions.

Q3: What is the most effective distillation technique to preserve my compound's ee% ? A3: Time and temperature are the enemies of chiral secondary alcohols. Standard fractional distillation requires prolonged residence times (often >120 minutes) at elevated temperatures, maximizing the probability of racemization. We mandate the use of Wiped-Film Distillation (WFD) or Short-Path Distillation under high vacuum. WFD continuously spreads the feed material into an ultra-thin film across a heated cylindrical wall, dropping the residence time to mere seconds and drastically reducing thermal stress 4.

Quantitative Data: Distillation Parameters vs. Chiral Integrity

The following table summarizes the causal relationship between distillation parameters and the resulting loss of enantiomeric excess.

Distillation TechniqueOperating Pressure (mbar)Pot Temperature (°C)Residence TimeRisk of RacemizationTypical ee% Loss
Simple Distillation 100~110> 60 minHigh> 15%
Fractional Distillation 50~95> 120 minSevere> 25%
Short-Path Distillation 1~6010 - 20 minModerate< 5%
Wiped-Film Distillation < 0.0540 - 45< 1 minNegligible< 0.5%

Experimental Workflow & Logical Relationships

The diagram below maps the competing pathways that occur during thermal stress and the preventative interventions required to secure your product.

G cluster_mechanisms Racemization Pathways during Thermal Stress cluster_prevention Preventative Workflow Crude Crude (R)-6-chloro-2-hexanol (Contains Ru & Acid Traces) Acid Acid-Catalyzed SN1 (Planar Carbocation) Crude->Acid High Temp Metal Ru-Catalyzed Redox (Beta-Hydride Elimination) Crude->Metal High Temp Wash 1. Aqueous Neutralization (NaHCO3 Wash) Crude->Wash Best Practice Racemic Racemic Mixture (Loss of ee%) Acid->Racemic Metal->Racemic Scavenge 2. Metal Scavenging (Thiol-Silica Plug) Wash->Scavenge WFD 3. Wiped-Film Distillation (High Vac, Low Residence) Scavenge->WFD Pure Pure (R)-6-chloro-2-hexanol (Preserved ee%) WFD->Pure

Mechanisms of (R)-6-chloro-2-hexanol racemization and preventative distillation workflow.

Step-by-Step Methodology: Self-Validating Purification Protocol

To ensure a self-validating system, this protocol integrates pre-distillation chemical quenching, advanced distillation techniques, and rigorous Quality Control (QC) checkpoints.

Phase 1: Pre-Distillation Cleanup (Quenching Catalysts)
  • Aqueous Neutralization: Dissolve the crude (R)-6-chloro-2-hexanol in a non-polar, low-boiling solvent (e.g., MTBE). Wash the organic layer with an equal volume of saturated aqueous NaHCO3​ to neutralize any trace acids that could trigger SN1 carbocation formation 1.

  • Phase Separation: Wash the organic layer once with brine to remove residual water and emulsion layers, then dry over anhydrous Na2​SO4​ .

  • Metal Scavenging: To prevent Ru-catalyzed redox racemization, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the dried organic layer. Use approximately 5 equivalents relative to the initial Ruthenium catalyst loading. Stir at room temperature for 2 hours.

  • Filtration & Concentration: Filter the mixture through a tightly packed Celite pad to remove the silica-bound metal. Concentrate the filtrate under reduced pressure, keeping the rotary evaporator water bath strictly below 30°C.

  • QC Checkpoint 1: Take a 10 mg aliquot of the concentrated crude. Analyze via Chiral GC (using a β -cyclodextrin stationary phase) to establish the baseline ee% .

Phase 2: Wiped-Film Distillation (Minimizing Thermal Stress)
  • System Preparation: Equip a Wiped-Film Evaporator (WFE) with a high-capacity vacuum pump and a cold trap. Set the internal condenser temperature to 5°C.

  • Vacuum & Temperature Optimization: Apply high vacuum to the system (target < 0.05 mbar). Set the WFE heated wall temperature to 40–45°C. Causality note: The ultra-low pressure allows the alcohol to vaporize at a temperature far below the activation energy required for racemization.

  • Continuous Feed: Feed the concentrated crude oil into the WFE at a steady, optimized rate. Ensure the mechanical wiper blades are rotating at the manufacturer's recommended RPM to create a turbulent, ultra-thin film 4.

  • Collection: Collect the purified (R)-6-chloro-2-hexanol in the distillate receiver. High-boiling impurities (and any remaining trace catalyst) will fall into the residue receiver.

  • QC Checkpoint 2: Take a 10 mg aliquot of the distillate and repeat the Chiral GC analysis. Calculate the Δee% . If the protocol was followed correctly, the Δee% should be < 0.5%. If Δee%>1% , immediately investigate your vacuum integrity or increase the equivalents of metal scavenger in future runs.

References

  • Racemization of secondary alcohols catalyzed by cyclopentadienylruthenium complexes: evidence for an alkoxide pathway by fast beta-hydride elimination-readdition. PubMed.[Link]

  • How a Molecular Distillation Machine Can Transform Your Extraction Process? WELL ONE Chemical. [Link]

Sources

troubleshooting low enantiomeric excess in (R)-6-chloro-2-hexanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. The asymmetric reduction of 6-chloro-2-hexanone to (R)-6-chloro-2-hexanol is a highly sensitive transformation. Achieving an enantiomeric excess (ee) of >99% requires strict control over the thermodynamic, kinetic, and catalytic microenvironments. Deviations in these parameters often lead to competitive achiral reduction pathways, localized racemization, or transition-state collapse.

This guide provides causal troubleshooting, validated protocols, and empirical data to resolve low ee% issues across both chemocatalytic and biocatalytic workflows.

Diagnostic Workflow for Low Enantiomeric Excess

G A Low ee% Detected in (R)-6-chloro-2-hexanol B Identify Synthesis Route A->B C Chemocatalysis (e.g., Ru-BINAP, CBS) B->C D Biocatalysis (e.g., ADH, KRED) B->D E Check Ligand Purity & Suppress Background Rxn C->E F Optimize H2 Pressure & Lower Temperature C->F G Verify Cofactor Regeneration System D->G H Buffer pH Strictly to Prevent Racemization D->H I High ee% (>99%) Achieved E->I F->I G->I H->I

Workflow for troubleshooting low ee% in (R)-6-chloro-2-hexanol synthesis.

Quantitative Data: Catalyst Performance Benchmarks

Before troubleshooting, verify that your chosen catalytic system is theoretically capable of reaching your target ee%. The table below summarizes validated benchmarks for the asymmetric reduction of 6-chloro-2-hexanone[1].

Catalyst SystemTypeSubstrate Conc.Temp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Product Config.
RuCl₂[(R)-BINAP] Chemocatalyst100 mM3012>95>98(R)
(R)-Me-CBS ChemocatalystVariable-20 to 252–4>9091–98(R)
CPCR (C. parapsilosis)Biocatalyst10 mM3024>95>99(R)
ADH-A (R. ruber)Biocatalyst10 mM3024>99>99(S)

Frequently Asked Questions & Troubleshooting Guides

Section A: Chemocatalytic Reduction (Ru-BINAP & CBS Catalysts)

Q1: I am using a RuCl₂[(R)-BINAP] catalyst system under H₂ pressure, but my ee% is plateauing around 85%. What is causing this, and how can I improve it? Senior Scientist Insight: A plateau in ee% during 1 often stems from competitive background reduction or partial ligand oxidation[1]. The (R)-BINAP ligand creates a highly specific chiral pocket. However, at elevated temperatures (>50°C), the conformational rigidity of the transition state decreases, allowing the pro-S face of 6-chloro-2-hexanone to be attacked. Furthermore, trace moisture or oxygen oxidizes the phosphine ligand, generating achiral ruthenium species that catalyze non-selective reduction[1],[2].

  • Actionable Fix: Ensure strictly anhydrous and anaerobic conditions using Schlenk techniques. Lower the reaction temperature to 30°C and compensate for the reduced kinetic rate by increasing the H₂ pressure to 10 atm (approx. 150 psi)[1].

Q2: When using the Corey-Bakshi-Shibata (CBS) reduction with (R)-Me-CBS, I observe significant amounts of the (S)-enantiomer. Why is the stereocontrol failing? Senior Scientist Insight: The CBS reduction mechanism relies on a six-membered transition state where the ketone's Lewis basic oxygen coordinates to the oxazaborolidine catalyst[3]. The 6-chloro substituent is highly electronegative and inductively withdraws electron density from the carbonyl, weakening its coordination to the boron atom[3]. If the stoichiometric reductant (e.g., borane-THF or catecholborane) is added too quickly, an uncatalyzed, achiral background reduction outpaces the catalyst-mediated pathway[4].

  • Actionable Fix: Implement a syringe pump to add the borane reagent dropwise over 2 to 4 hours. Maintain the reaction temperature at -20°C to suppress the non-catalytic background reaction[3].

Section B: Biocatalytic Reduction (Alcohol Dehydrogenases - ADHs)

Q3: My whole-cell biocatalytic reduction shows excellent conversion but poor ee%. Is the enzyme losing its selectivity? Senior Scientist Insight: ADHs are inherently highly stereoselective. If you observe low ee%, the issue is rarely the enzyme's active site; it is usually substrate/product racemization or competing endogenous enzymes in the whole-cell matrix. For 6-chloro-2-hexanone, trace hydrolysis of the terminal chloride can cause localized pH drops. This acidic microenvironment promotes reversible enolization of the ketone, leading to racemization.

  • Actionable Fix: Buffer the system strictly at pH 7.0 using a high-capacity phosphate buffer (100 mM). If using whole cells, consider switching to an isolated, purified enzyme coupled with a dedicated glucose dehydrogenase (GDH) cofactor regeneration system to eliminate background cellular noise.

Q4: I am using a standard commercially available Alcohol Dehydrogenase (ADH-A from R. ruber), but my chiral HPLC shows I am enriching the wrong enantiomer! Senior Scientist Insight: Stereopreference is strictly dictated by the enzyme's active site topology. ADH-A from Rhodococcus ruber follows Prelog's rule, delivering the hydride to the re-face of 6-chloro-2-hexanone, which yields the (S) -enantiomer[1].

  • Actionable Fix: To synthesize the (R)-enantiomer, you must switch to an anti-Prelog biocatalyst. Carbonyl reductase from Candida parapsilosis (CPCR) delivers the hydride to the si-face, successfully yielding (R)-6-chloro-2-hexanol with >99% ee[1].

Self-Validating Experimental Protocols

Protocol A: Chemocatalytic Asymmetric Hydrogenation using RuCl₂[(R)-BINAP]

This protocol utilizes a self-validating visual checkpoint to ensure catalyst integrity prior to the reaction.

  • Catalyst Activation: In a glovebox, dissolve [RuCl₂(p-cymene)]₂ and (R)-BINAP in strictly anhydrous, degassed ethanol. Stir at room temperature for 30 minutes[2].

    • Self-Validation Checkpoint: The solution must transition to a clear, distinct color indicating successful complexation. If the solution is turbid, moisture contamination has occurred. Do not proceed ; discard and re-dry solvents, as turbidity guarantees low ee%.

  • Substrate Preparation: In a separate flask, dissolve 6-chloro-2-hexanone (500 mol equivalents relative to Ru) in degassed ethanol. Add a solution of potassium tert-butoxide (2 mol equivalents relative to Ru)[2].

    • Causality: The strong base is required to facilitate the formation of the active ruthenium dihydride catalytic species.

  • Hydrogenation: Transfer both solutions to a high-pressure autoclave under an inert atmosphere. Purge the vessel with H₂ gas three times, then pressurize to 10 atm[1].

  • Reaction: Heat the mixture to 30°C and stir vigorously for 12 hours[1].

  • Work-up: Carefully vent the H₂ gas, concentrate under reduced pressure, and purify via silica gel flash chromatography[1]. Analyze ee% via chiral HPLC.

Protocol B: Biocatalytic Reduction using CPCR (Anti-Prelog)

This protocol controls the thermodynamic environment to prevent base/acid-catalyzed racemization.

  • Reaction Matrix Setup: Prepare a 100 mM potassium phosphate buffer and adjust the pH to exactly 7.0.

    • Causality: Strict pH control prevents the enolization-driven racemization of the 6-chloro-2-hexanone substrate.

  • Cofactor & Substrate Addition: To the buffer, add 10 mM 6-chloro-2-hexanone, 1 mM NADPH, and 10% v/v isopropanol (as the co-substrate for cofactor regeneration)[1].

    • Self-Validation Checkpoint: Measure the pH of the matrix after adding the substrate. If the pH drops below 6.8, trace HCl from substrate degradation is present. Readjust to pH 7.0 before adding the enzyme to protect the biocatalyst's active site.

  • Enzyme Addition: Add the purified Candida parapsilosis Carbonyl Reductase (CPCR)[1].

  • Incubation: Incubate the reaction mixture at 30°C with orbital shaking (200 rpm) for 24 hours[1].

  • Extraction: Centrifuge the mixture to pellet the denatured protein. Extract the supernatant three times with equal volumes of ethyl acetate[2]. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and analyze.

References

  • Comparative Analysis of Catalysts for the Asymmetric Reduction of 6-Chloro-2-hexanone - Benchchem.1

  • Application Notes and Protocols for the Synthesis of (R)-6-chloro-2-hexanol - Benchchem. 2

  • Enantioselective reduction of ketones - Wikipedia. 4

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI Molecules. 3

Sources

Technical Support Center: Troubleshooting Chiral Resolution of (R)-6-Chloro-2-Hexanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the chromatographic challenges associated with aliphatic chiral alcohols.

(R)-6-chloro-2-hexanol is a highly valuable chiral building block, but its physical chemistry presents two major analytical hurdles: it lacks a UV-active chromophore (making standard HPLC detection difficult) and its polar hydroxyl group causes severe peak tailing on standard gas chromatography (GC) phases[1].

This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each troubleshooting step so you can achieve baseline enantiomeric resolution.

Analytical Decision Workflow

Before diving into specific instrument troubleshooting, it is critical to select the correct analytical pathway based on your lab's capabilities.

Workflow A 6-Chloro-2-hexanol (Aliphatic, No UV Chromophore) B Select Analytical Platform A->B C1 Gas Chromatography (GC) B->C1 C2 Liquid Chromatography (HPLC) B->C2 D1 Acetylation Derivatization (Caps OH, Reduces Tailing) C1->D1 D2 Benzoylation / Mosher's (Adds UV & π-π Sites) C2->D2 E1 CP-Chirasil-DEX CB Column (Baseline Resolution, α ≈ 1.95) D1->E1 E2 Polysaccharide CSP (e.g., OD-H) (UV Detection, Baseline Resolution) D2->E2

Decision workflow for chiral analysis of 6-chloro-2-hexanol via GC and HPLC platforms.

FAQ Section 1: Gas Chromatography (GC) Resolution

Q: Why am I getting co-elution and broad, tailing peaks for 6-chloro-2-hexanol on my cyclodextrin GC column?

The Causality: Underivatized aliphatic alcohols exhibit poor separation factors ( α≈1.05 ) on β -cyclodextrin phases (like CP-Chirasil-DEX CB). This occurs because the highly polar free hydroxyl group dominates the molecule's interaction with the stationary phase via non-stereoselective hydrogen bonding at the cyclodextrin rim[2]. This strong interaction causes slow mass transfer, resulting in peak tailing that obscures any subtle chiral recognition.

The Solution: Acetylation. By capping the hydroxyl group to form an acetate ester, you eliminate the non-specific hydrogen bonding. This forces the molecule to interact purely via steric inclusion of its hydrophobic alkyl/chloroalkyl chains into the cyclodextrin cavity. Because the cavity is highly sensitive to the spatial geometry of the chiral center, the separation factor dramatically increases to α≈1.95 [2][3].

Quantitative Data Summary: GC Separation
Analyte FormSeparation Factor ( α )Peak ShapeDetection Method
Underivatized (R/S)-6-chloro-2-hexanol1.05Broad, TailingFID
Acetylated (R/S)-6-chloro-2-hexyl acetate1.95Sharp, SymmetricalFID
Step-by-Step Protocol: Acetylation for GC Analysis

This protocol acts as a self-validating system: the shift in retention time compared to the underivatized standard immediately confirms successful sample preparation.

  • Sample Prep: Dissolve 10 mg of racemic or enantiopure 6-chloro-2-hexanol in 1.0 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 50 µL of acetic anhydride followed by a catalytic amount of iodine (approx. 1 mg) or DMAP[2].

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Quenching & Extraction: Add 1.0 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize excess acid. Extract the organic layer and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Analysis: Inject 1 µL of the organic layer into the GC equipped with a CP-Chirasil-DEX CB column (Injector: 230 °C, FID: 250 °C, Carrier Gas: H2​ ).

FAQ Section 2: High-Performance Liquid Chromatography (HPLC)

Q: I must use HPLC for preparative scale-up, but 6-chloro-2-hexanol is invisible on my UV detector and won't separate on my Chiralcel OD-H column. How do I fix this?

The Causality: 6-chloro-2-hexanol lacks conjugated π -systems, rendering it transparent to standard UV detectors (254 nm). Furthermore, polysaccharide-based chiral stationary phases (CSPs) rely heavily on a "three-point interaction model" that requires π

π stacking to achieve chiral recognition[4][5]. An aliphatic alcohol cannot participate in these π

π interactions.

The Solution: Pre-column derivatization with an aromatic reagent (e.g., Benzoyl chloride or Mosher's acid chloride). This is a dual-purpose intervention: it installs a strong UV chromophore for sensitive detection and introduces the aromatic rings necessary to engage the phenylcarbamate groups of the CSP[1].

Mechanism Analyte Aromatic Ester Derivative (Analyte) PiPi π-π Stacking (Aromatic Rings) Analyte->PiPi Dipole Dipole-Dipole (Ester Carbonyl) Analyte->Dipole Steric Steric Fit (Chiral Groove) Analyte->Steric CSP Polysaccharide CSP (Stationary Phase) PiPi->CSP Dipole->CSP Steric->CSP

Three-point chiral recognition model for derivatized aliphatic alcohols on polysaccharide CSPs.

Quantitative Data Summary: HPLC Method Parameters
ParameterRecommended SettingMechanistic Rationale
Column Chiralcel OD-H (250 x 4.6 mm)Cellulose tris(3,5-dimethylphenylcarbamate) provides optimal chiral grooves for aromatic esters.
Mobile Phase Hexane / Isopropanol (98:2)A highly non-polar environment maximizes the strength of dipole and hydrogen-bonding interactions.
Flow Rate 1.0 mL/minBalances theoretical plate generation with practical analysis time.
Detection UV at 254 nmThe benzoyl/Mosher's group provides strong absorption, validating derivatization success.
Step-by-Step Protocol: Benzoylation for HPLC Analysis

This is a self-validating protocol: If no peak is observed at 254 nm, the analyst immediately knows the derivatization failed, preventing wasted troubleshooting on the chromatography system itself.

  • Sample Prep: Dissolve 10 mg of 6-chloro-2-hexanol in 1.0 mL of anhydrous pyridine.

  • Derivatization: Cool the vial to 0 °C in an ice bath. Add 1.5 equivalents of benzoyl chloride dropwise.

  • Reaction: Remove from the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with 2 mL of distilled water. Extract with 2 mL of ethyl acetate. Wash the organic layer sequentially with 1N HCl (to remove pyridine) and brine.

  • Reconstitution: Dry the organic layer over Na2​SO4​ , evaporate under nitrogen, and reconstitute the residue in 1 mL of the HPLC mobile phase (Hexane/IPA) prior to injection.

FAQ Section 3: Non-Chromatographic Alternatives

Q: My lab does not have access to chiral chromatography columns. Can I still determine the enantiomeric excess (ee) of my synthesized (R)-6-chloro-2-hexanol?

The Causality: Yes, via Nuclear Magnetic Resonance (NMR) spectroscopy. Enantiomers have identical NMR spectra in an achiral environment. However, reacting the racemic alcohol with a chiral derivatizing agent like (R)-Mosher's acid chloride converts the enantiomers into diastereomers[4]. Diastereomers have different physical properties and distinct electronic environments, causing their proton ( 1H ) and fluorine ( 19F ) signals to shift independently in the NMR spectrum. The integration ratio of these distinct peaks directly yields the enantiomeric excess.

References
  • Seco, J. M., et al. "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis." Journal of Analytical Methods in Chemistry, 2012. Available at: [Link]

  • Chankvetadze, B. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Validation & Comparative

Stereochemical Divergence in Asymmetric Synthesis: A Reactivity Guide to (R)- vs (S)-6-Chloro-2-hexanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Significance

(R)-6-chloro-2-hexanol and (S)-6-chloro-2-hexanol are highly versatile chiral halohydrins. Featuring a secondary alcohol at the C2 position and a primary alkyl chloride at the C6 position, these bifunctional molecules are indispensable synthons in pharmaceutical development. They are prominently utilized in the enantioselective synthesis of complex xanthine derivatives, including deuterated analogs of the vasodilator pentoxifylline 1. The choice between the (R) and (S) enantiomer fundamentally dictates the stereochemical trajectory and therapeutic efficacy of the final active pharmaceutical ingredient (API).

Reactivity Profile: Stereocenter Retention vs. Inversion

The reactivity of both enantiomers is defined by their capacity for both inter- and intramolecular nucleophilic substitution. However, their performance as chiral building blocks diverges based on the reaction conditions applied:

  • Intramolecular Cyclization (Stereocenter Retention): Under basic conditions (e.g., using NaH or KOH), the C2 hydroxyl group is deprotonated, forming an alkoxide that attacks the electrophilic C6 carbon. Because the nucleophile and leaving group possess a 1,5-relationship, this intramolecular Williamson ether synthesis yields a six-membered ring (2-methyltetrahydropyran) 2. Crucially, because the C2–O bond is never broken during this attack, the stereocenter is strictly retained. Thus, (R)-6-chloro-2-hexanol cyclizes exclusively to (R)-2-methyltetrahydropyran, while the (S)-enantiomer yields (S)-2-methyltetrahydropyran.

  • Intermolecular Substitution (Stereocenter Inversion): If the synthetic workflow requires nucleophilic substitution at the C2 position (e.g., via a Mitsunobu reaction or tosylation followed by azide attack), the reaction proceeds via an SN2 mechanism, resulting in a Walden inversion. In this scenario, starting with (R)-6-chloro-2-hexanol will yield an (S)-configured product at C2.

Enantioselective Synthesis: (R)- vs (S)- Catalytic Pathways

To leverage these reactivity profiles, highly enantiopure starting materials are required. The direct stereoselective reduction of the prochiral ketone, 6-chloro-2-hexanone, is the most efficient route. Enzymatic reduction (biocatalysis) vastly outperforms traditional transition-metal chemo-catalysis in both environmental sustainability and enantiomeric excess (ee) 3.

The table below compares the performance of leading biocatalysts used to selectively generate either the (R)- or (S)-enantiomer.

Catalyst / EnzymeSubstrate Conc.Co-substrateTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Product Configuration
Rhodococcus ruber ADH-A10 mMIsopropanol3024>99>99(S)-6-chloro-2-hexanol
C. parapsilosis CPCR10 mMIsopropanol / NADH3024>95>99(R)-6-chloro-2-hexanol

Self-Validating Experimental Protocols

To ensure reproducibility and high stereochemical fidelity, the following protocols incorporate self-validating analytical checkpoints.

Protocol 1: Biocatalytic Synthesis of (S)-6-Chloro-2-hexanol
  • Reaction Setup: Suspend 10 mg/mL of lyophilized Rhodococcus ruber ADH-A cells in a pH 7.0 phosphate buffer.

  • Substrate & Cofactor Addition: Add 6-chloro-2-hexanone to a final concentration of 10 mM. Introduce 10% (v/v) isopropanol.

    • Causality Note: Isopropanol serves a dual purpose; it acts as a co-solvent to increase the solubility of the hydrophobic ketone and functions as the hydrogen donor for the in situ regeneration of the NADH cofactor, driving the thermodynamic equilibrium toward the desired alcohol 3.

  • Incubation: Incubate the mixture at 30°C with gentle agitation (150 rpm) for 24 hours.

  • Extraction & Validation: Extract the aqueous phase three times with ethyl acetate.

    • Validation Checkpoint: Before proceeding, analyze an aliquot of the organic layer via Chiral Gas Chromatography (GC) using a derivatized cyclodextrin stationary phase 2. Do not proceed to cyclization unless conversion is >99% and ee is >99%.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Base-Promoted Intramolecular Cyclization
  • Activation: Dissolve the validated (S)-6-chloro-2-hexanol in anhydrous Tetrahydrofuran (THF). Cool the solution to 0°C under an argon atmosphere.

  • Deprotonation: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality Note: Strictly anhydrous conditions and a strong non-nucleophilic base are critical. Any residual water from the previous step will react with NaH, quenching the base and potentially leading to competitive intermolecular hydrolysis of the C6 chloride rather than the desired intramolecular cyclization.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC until the halohydrin is completely consumed.

  • Quenching: Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether to isolate the resulting (S)-2-methyltetrahydropyran.

Stereodivergent Workflow Visualization

G Ketone 6-Chloro-2-hexanone (Prochiral) ADH R. ruber ADH-A Isopropanol, 30°C Ketone->ADH Enantioselective Reduction CPCR C. parapsilosis CPCR Isopropanol, 30°C Ketone->CPCR Enantioselective Reduction S_Al (S)-6-Chloro-2-hexanol >99% ee ADH->S_Al R_Al (R)-6-Chloro-2-hexanol >99% ee CPCR->R_Al Base1 NaH / THF (Retention of Configuration) S_Al->Base1 Intramolecular Cyclization Base2 NaH / THF (Retention of Configuration) R_Al->Base2 Intramolecular Cyclization S_Pyr (S)-2-Methyltetrahydropyran Base1->S_Pyr R_Pyr (R)-2-Methyltetrahydropyran Base2->R_Pyr

Stereodivergent biocatalytic synthesis and base-promoted cyclization of 6-chloro-2-hexanol.

References

  • Substituted xanthine derivatives. Google Patents (US9493463B2).
  • (R)-6-Chloro-2-hexanol | 154885-33-3. Benchchem.
  • Comparative Analysis of Catalysts for the Asymmetric Reduction of 6-Chloro-2-hexanone. Benchchem.

Sources

comparing chemical vs biocatalytic synthesis of (R)-6-chloro-2-hexanol

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Guide: Chemical vs. Biocatalytic Routes to (R)-6-Chloro-2-hexanol

Executive Summary & Strategic Context

(R)-6-chloro-2-hexanol is a highly versatile chiral synthon utilized extensively in the development of enantiomerically pure pharmaceutical active ingredients (APIs) and advanced functional materials1[1]. The stereocenter at the C2 position dictates the spatial orientation of downstream molecules, making rigorous stereochemical control during synthesis an absolute necessity.

The primary and most direct route to this chiral alcohol is the stereoselective reduction of its prochiral precursor, 6-chloro-2-hexanone[1]. As a Senior Application Scientist evaluating process scalability and environmental impact, the decision typically narrows down to two distinct paradigms: Chemocatalytic Asymmetric Hydrogenation (using transition metal complexes) and Biocatalytic Reduction (using engineered enzymes) 2[2]. This guide objectively compares these methodologies, providing field-proven insights and self-validating protocols to guide your synthetic strategy.

Mechanistic Pathways & Logical Relationships

  • Chemocatalytic Pathway: Employs chiral transition metal catalysts, most notably RuCl₂[(R)-BINAP]. This operates via a metal-ligand bifunctional mechanism. A hydride from the ruthenium center and a proton from a coordinated diamine ligand are simultaneously transferred to the carbonyl group of the ketone through a highly ordered, six-membered pericyclic transition state[1].

  • Biocatalytic Pathway: Utilizes Carbonyl Reductases (e.g., CPCR from Candida parapsilosis) or Alcohol Dehydrogenases (e.g., ADH from Lactobacillus spp.) 3[3]. The enzyme's chiral pocket dictates absolute facial selectivity, while the reaction is thermodynamically driven by the continuous regeneration of the NADPH cofactor using a sacrificial secondary alcohol (like isopropanol)[3].

G Substrate 6-Chloro-2-hexanone (Prochiral Ketone) ChemRoute Chemocatalytic Route Ru-BINAP / H2 / Base 80°C, 50 psi Substrate->ChemRoute BioRoute Biocatalytic Route CPCR / ADH / Isopropanol 30°C, Ambient Pressure Substrate->BioRoute ChemProd (R)-6-Chloro-2-hexanol Yield: >95% | ee: >90% ChemRoute->ChemProd BioProd (R)-6-Chloro-2-hexanol Yield: >95% | ee: >99% BioRoute->BioProd

Figure 1: Divergent synthetic pathways for the stereoselective reduction of 6-chloro-2-hexanone.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing the two primary synthetic routes[1][3][4].

ParameterChemocatalytic SynthesisBiocatalytic Synthesis
Catalyst System RuCl₂[(R)-BINAP]CPCR (Whole-cell E. coli)
Stereoselectivity (ee) > 90%> 99%
Conversion Rate > 95%> 95%
Operating Temperature 80 °C30 °C
Pressure Requirements 50 psi (H₂)Ambient
Cofactor / Additive Potassium tert-butoxide2-Propanol (10% v/v)
Primary Solvent Anhydrous EthanolAqueous Phosphate Buffer (pH 7.0)
Scalability Bottleneck High-pressure infrastructure, trace metal removalVolumetric productivity, aqueous extraction

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for operational parameters and built-in analytical checkpoints 4[4].

Protocol A: Chemocatalytic Asymmetric Hydrogenation

Causality: High pressure (50 psi) and elevated temperature (80 °C) are required to overcome the activation energy barrier of the robust Ru-BINAP complex. The addition of potassium tert-butoxide is critical; it deprotonates the coordinated ligand, facilitating the formation of the active catalytic hydride species[4].

  • Catalyst Activation: In an inert atmosphere (glovebox), dissolve RuCl₂[(R)-BINAP] and 2 molar equivalents of potassium tert-butoxide in anhydrous, degassed ethanol. Stir at room temperature for 30 minutes.

  • Substrate Loading: In a separate flask, dissolve 6-chloro-2-hexanone (500 mol equivalents relative to the ruthenium precursor) in anhydrous ethanol. Transfer both solutions to a high-pressure autoclave.

  • Hydrogenation: Seal the autoclave and purge with H₂ gas three times to displace residual nitrogen. Pressurize the vessel to 50 psi. Heat the reaction mixture to 80 °C and stir for 6 hours[4].

  • Work-up: Vent the reactor safely. Remove the ethanol solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography.

  • System Validation: Confirm product identity via ¹H-NMR (monitoring the shift of the C2 proton) and determine enantiomeric excess (>90% ee) using chiral HPLC[4].

Protocol B: Whole-Cell Biocatalytic Reduction

Causality: Utilizing a whole-cell recombinant E. coli system bypasses the prohibitive cost of purified enzymes and externally added NADPH. The cellular machinery naturally recycles the cofactor, utilizing 10% 2-propanol as a thermodynamic driver to push the equilibrium toward ketone reduction[4].

  • Biocatalyst Preparation: Suspend 20 g/L (wet cell weight) of recombinant E. coli expressing Carbonyl Reductase (CPCR) in 100 mM potassium phosphate buffer (pH 7.0)[4]. Note: pH 7.0 maintains the structural integrity of the intracellular reductase.

  • Reaction Initiation: Add 2-propanol to a final concentration of 10% (v/v). Add 6-chloro-2-hexanone to a final concentration of 50-100 mM.

  • Incubation: Incubate the mixture at 30 °C with orbital shaking at 200 rpm for 24 hours[4]. Note: 30 °C prevents thermal denaturation of the enzyme, while 200 rpm ensures adequate mass transfer of the hydrophobic ketone.

  • Work-up: Centrifuge the mixture to pellet the cells. Extract the aqueous supernatant with an equal volume of ethyl acetate three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[4].

  • System Validation: Monitor reaction completion via GC-FID (disappearance of the 6-chloro-2-hexanone peak) and verify stereoselectivity (>99% ee) via chiral GC[3][4].

Application Scientist Insights: Scalability & Downstream Processing

When transitioning from bench-scale to pilot-plant production, the choice between these two methods hinges on downstream purification constraints:

  • Trace Metal Clearance vs. Endotoxin Removal: Chemocatalytic routes leave trace ruthenium in the product stream. To meet stringent ICH Q3D elemental impurity guidelines for pharmaceuticals, functionalized silica scavengers must be employed. Conversely, whole-cell biocatalysis introduces biological impurities (endotoxins and host-cell proteins), necessitating rigorous liquid-liquid extraction and subsequent fractional distillation.

  • Thermodynamic Control: The biocatalytic route is heavily dependent on Le Chatelier's principle. The continuous evaporation or enzymatic consumption of acetone (the byproduct of isopropanol oxidation) is strictly required to prevent product inhibition and reverse oxidation of the newly formed (R)-6-chloro-2-hexanol.

References

  • (R)-6-Chloro-2-hexanol | 154885-33-3 - Benchchem. Benchchem.
  • Buy (R)-6-Chloro-2-hexanol | 154885-33-3 - Smolecule. Smolecule.
  • Comparative Analysis of Catalysts for the Asymmetric Reduction of 6-Chloro-2-hexanone - Benchchem. Benchchem.
  • Application Notes and Protocols for the Synthesis of (R)-6-chloro-2-hexanol from 6 - Benchchem. Benchchem.

Sources

Evaluating Chiral Stationary Phases for the Separation of (R)- and (S)-6-Chloro-2-hexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric purity for 6-chloro-2-hexanol is a critical analytical requirement in modern pharmaceutical development. As a foundational chiral building block, its absolute stereochemistry directly dictates the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs), including stereospecific pentoxifylline metabolites and substituted xanthine derivatives 12.

This guide provides an objective, data-driven comparison of the leading Chiral Stationary Phases (CSPs) used for 6-chloro-2-hexanol resolution, detailing the mechanistic causality behind method selection and providing self-validating experimental protocols.

Mechanistic Principles of Chiral Separation

The resolution of 6-chloro-2-hexanol enantiomers is typically achieved via two primary modalities: Normal-Phase Chiral HPLC (using polysaccharide-based CSPs) and Chiral Capillary GC (using cyclodextrin-based CSPs). Understanding the analyte-CSP interaction is paramount for optimizing separation.

  • Polysaccharide CSPs (HPLC): Columns such as Chiralcel® OD-H and Chiralpak® AD-H utilize derivatized cellulose or amylose polymers. Enantiorecognition occurs within the chiral helical grooves of the polymer, driven by a combination of hydrogen bonding (between the analyte's hydroxyl group and the CSP's carbamate linkages), dipole-dipole interactions (involving the C-Cl bond), and steric fit 1.

  • Cyclodextrin CSPs (GC): Columns like CP-Chirasil-DEX CB rely on derivatized β -cyclodextrins. Separation is achieved when the hydrophobic hexyl chain of the analyte enters the cyclodextrin cavity, while the functional groups interact with the derivatized rim of the cavity.

Mechanism cluster_HPLC Amylose/Cellulose Carbamate (HPLC) cluster_GC Derivatized β-Cyclodextrin (GC) Analyte (R)/(S)-6-Chloro-2-hexanol HBond Hydrogen Bonding (Analyte -OH ↔ CSP C=O/NH) Analyte->HBond Dipole Dipole-Dipole (Analyte C-Cl ↔ CSP Polar Sites) Analyte->Dipole Steric Steric Inclusion (Chiral Groove Fit) Analyte->Steric Inclusion Hydrophobic Inclusion (Aliphatic Chain in Cavity) Analyte->Inclusion Post-derivatization Rim Rim Interactions (Acetate ↔ Derivatized Rim) Analyte->Rim

Caption: Mechanistic interaction pathways for 6-chloro-2-hexanol on HPLC and GC chiral stationary phases.

Detection Challenges & The Logic of Derivatization

A critical pitfall in analyzing 6-chloro-2-hexanol is its lack of a conjugated π -system , rendering standard UV detection (e.g., 254 nm) virtually useless for the underivatized molecule.

For HPLC Analysis: If non-destructive, direct analysis is required (e.g., for preparative scale-up), analysts must utilize an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. If UV detection is mandatory, the compound must be pre-derivatized with a chromophore (e.g., benzoylation) 2.

For GC Analysis: While Flame Ionization Detection (FID) easily detects the aliphatic chain, the free secondary hydroxyl group interacts strongly with residual silanol sites on the fused-silica capillary, causing severe peak tailing. Acetylation (converting the analyte to 6-chloro-2-hexyl acetate) is highly recommended. This simple derivatization masks the polar -OH group, ensures sharp peak symmetry, and drastically improves the chiral separation factor ( α ) from a marginal 1.05 to a robust 1.95 on cyclodextrin phases 3.

Workflow Start 6-Chloro-2-hexanol Racemic Mixture Decision Scale & Matrix Requirements? Start->Decision Prep Preparative Scale / Direct Analysis Decision->Prep Non-destructive Analyt High-Throughput / Analytical Scale Decision->Analyt High resolution HPLC Chiral HPLC (Polysaccharide CSP) Prep->HPLC Deriv Acetylation (Mask -OH group) Analyt->Deriv GC Chiral GC (Cyclodextrin CSP) Deriv->GC

Caption: Decision matrix for selecting HPLC vs. GC methodologies for 6-chloro-2-hexanol chiral analysis.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the industry-standard CSPs for this specific analyte.

Stationary PhaseModalityDerivatization Required?Ideal DetectionTypical Mobile/Carrier PhaseSeparation Factor ( α )Key Advantage
Chiralcel® OD-H HPLCNoELSD / RIHexane / Isopropanol (95:5)> 1.2Direct analysis; easily scalable to preparative isolation.
Chiralpak® AD HPLCYes (if UV is used)UV (post-derivatization)Hexane / Isopropanol (78:22)> 1.2High loadability; excellent for bulky ester derivatives 2.
CP-Chirasil-DEX CB GCYes (Acetylation)FIDHelium (Constant Flow)1.95Exceptional resolution; rapid, high-throughput analysis 3.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure you understand why the parameters are set as they are.

Protocol A: Direct Chiral HPLC via Polysaccharide CSP

Objective: Non-destructive separation of enantiomers for ee% determination or preparative scale-up 1.

  • System Setup: Equip the HPLC with a Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) and an ELSD detector. (Causality: ELSD circumvents the lack of UV absorbance).

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Hexane and Isopropanol at a 95:5 (v/v) ratio. Degas thoroughly via sonication. (Causality: Hexane acts as the bulk non-polar carrier, while 5% IPA modulates hydrogen bonding with the carbamate CSP to prevent excessive retention).

  • Sample Preparation: Dissolve the 6-chloro-2-hexanol sample directly in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Run: Set the flow rate to 1.0 mL/min and column oven to 25°C. Inject 10 µL.

  • System Suitability & Validation: Evaluate the chromatogram. The system is validated if the baseline resolution ( Rs​ ) between the (R) and (S) peaks is >1.5 and the retention time difference is ≥2.0 minutes.

Protocol B: Indirect Chiral GC-FID via Acetylation

Objective: High-resolution, high-throughput analytical determination of enantiomeric excess 3.

  • Micro-Derivatization: To a 2 mL glass vial, add 10 mg of 6-chloro-2-hexanol, 0.5 mL of anhydrous dichloromethane, 100 µL of acetic anhydride, and 10 µL of pyridine (catalyst).

  • Incubation & Quenching: Cap the vial and incubate at 60°C for 30 minutes. Cool to room temperature, then add 1.0 mL of saturated aqueous NaHCO3​ . (Causality: Bicarbonate neutralizes excess acetic acid, preventing column degradation).

  • Extraction: Vortex for 30 seconds. Allow phase separation and extract the lower organic layer. Dry over anhydrous Na2​SO4​ .

  • GC-FID Parameters: Equip the GC with a CP-Chirasil-DEX CB column (25 m x 0.25 mm, 0.25 µm). Set the carrier gas (Helium) to 1.2 mL/min. Inject 1 µL with a split ratio of 50:1.

  • Oven Program: Hold at 80°C for 2 minutes, then ramp at 5°C/min to 150°C.

  • System Suitability & Validation: The protocol is validated when the tailing factor for both enantiomers is <1.2 and the separation factor ( α ) is ≥1.90 .

References

  • Title: Enantiomeric Purity Assessment of 2-Hexanol, 6-chloro-: A Technical Guide Source: Benchchem URL
  • Title: US9493463B2 - Substituted xanthine derivatives Source: Google Patents URL
  • Title: A Comparative Guide to the Spectroscopic Analysis for Stereochemical Assignment of 2-Hexanol and its 6-Chloro Derivative Source: Benchchem URL

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.